Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
Descripción
BenchChem offers high-quality Tert-butyl 4-(iodomethyl)cyclohexylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(iodomethyl)cyclohexylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl N-[4-(iodomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUVIAIKVHYALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate CAS number and properties
Executive Summary
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate (primarily available as the trans-isomer, CAS 947141-77-7 ) is a specialized aliphatic carbamate intermediate used extensively in medicinal chemistry. It serves as a critical building block for the synthesis of pharmaceutical agents, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics. Its core utility lies in its bifunctional nature: it possesses a protected amine (Boc-group) and a highly reactive primary alkyl iodide, allowing for precise, orthogonal functionalization.
This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and applications, designed for researchers requiring high-purity functionalization strategies.
Chemical Identity & Properties
The compound is most commonly encountered as the trans isomer, which offers a linear, rigid geometry preferred in linker design to minimize entropic penalties during ligand binding.
Core Identifiers
| Property | Detail |
| Chemical Name | tert-Butyl (trans-4-(iodomethyl)cyclohexyl)carbamate |
| CAS Number | 947141-77-7 (Trans-isomer) |
| Synonyms | trans-4-(Boc-amino)cyclohexylmethyl iodide; N-Boc-4-iodomethyl-cyclohexylamine |
| Molecular Formula | C₁₂H₂₂INO₂ |
| Molecular Weight | 339.22 g/mol |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC1 (Trans) |
| MDL Number | MFCD18252818 (Generic/Related) |
Physical & Chemical Properties
| Property | Value / Description |
| Physical State | White to off-white solid |
| Melting Point | 98–102 °C (Typical for similar carbamates; verify per batch) |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |
| Stability | Light-sensitive (iodide degradation); Moisture-sensitive |
| Storage | 2–8 °C, under inert atmosphere (Ar/N₂), protected from light |
Synthesis & Manufacturing
The synthesis of tert-butyl 4-(iodomethyl)cyclohexylcarbamate is typically achieved through the iodination of its alcohol precursor, tert-butyl 4-(hydroxymethyl)cyclohexylcarbamate. The Appel Reaction is the preferred method due to its mild conditions and high stereochemical retention.
Synthetic Pathway (Appel Reaction)
Precursor: trans-tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate Reagents: Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole Solvent: Dichloromethane (DCM) or Toluene
Protocol:
-
Dissolution: Dissolve the alcohol precursor (1.0 equiv) and PPh₃ (1.3 equiv) in anhydrous DCM under N₂ atmosphere.
-
Addition: Cool to 0 °C. Add Imidazole (1.5 equiv) followed by portion-wise addition of Iodine (1.3 equiv).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (visualize with KMnO₄ or Ninhydrin).
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess iodine). Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Alternative Pathway (Sulfonate Displacement)
For larger scales where PPh₃O removal is difficult, a two-step sequence via a mesylate or tosylate intermediate is viable.
-
Activation: React alcohol with Methanesulfonyl chloride (MsCl) and Et₃N in DCM to form the mesylate.
-
Displacement: Treat the crude mesylate with Sodium Iodide (NaI) in refluxing Acetone or MEK (Finkelstein conditions).
Figure 1: Synthetic pathways for the production of tert-butyl 4-(iodomethyl)cyclohexylcarbamate.
Reactivity & Stability Profile
The chemical utility of this compound is defined by the orthogonal reactivity of the Boc-protected amine and the primary alkyl iodide .
Nucleophilic Substitution (Sɴ2)
The iodomethyl group (-CH₂-I) is an excellent electrophile. It readily undergoes Sɴ2 reactions with various nucleophiles:
-
Amines: Forms secondary/tertiary amines (requires base).
-
Thiols: Forms thioethers (common in cysteine bioconjugation).
-
Azides: Forms azides (NaN₃ in DMF), which can be reduced to primary amines or used in Click Chemistry.
Boc-Group Stability
The tert-butyloxycarbonyl (Boc) group is stable to basic and nucleophilic conditions used to displace the iodide. It is cleaved only under acidic conditions (e.g., TFA/DCM or HCl/Dioxane), releasing the primary amine after the alkylation step is complete.
Stability Concerns
-
Light Sensitivity: The C-I bond is weak (~50 kcal/mol) and susceptible to homolytic cleavage by UV light, liberating free iodine (turning the solid yellow/brown).
-
Thermal Instability: Avoid prolonged heating >60 °C during workup to prevent elimination (formation of exocyclic alkenes, though less favored in this system).
Figure 2: Reactivity profile demonstrating orthogonal protection and substitution pathways.
Applications in Drug Discovery
PROTAC Linker Design
The trans-cyclohexane ring provides a rigid, non-flexible spacer that constrains the conformation of PROTAC molecules. This rigidity often improves cell permeability and binding kinetics compared to flexible PEG chains.
-
Usage: The iodide is displaced by a ligand (e.g., Thalidomide derivative or Warhead), and the Boc is removed to attach the E3 ligase binder.
Peptidomimetics
Used as a scaffold to introduce a cyclohexane spacer into peptide chains, mimicking the spatial arrangement of amino acids while increasing metabolic stability against proteases.
Diversity-Oriented Synthesis
Acts as a "bifunctional handle" for generating libraries of amines. The iodide can be converted to a nitrile, azide, or ether, creating a diverse set of 4-substituted cyclohexylamines.
Safety & Handling
Signal Word: WARNING
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation. |
| STOT-SE | H335: May cause respiratory irritation.[1] |
| Carcinogenicity | Suspected: Alkyl iodides are potential alkylating agents. Handle as a potential mutagen. |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Always handle inside a fume hood.
-
Spill: Absorb with inert material. Treat area with dilute sodium thiosulfate to neutralize any free iodine.
-
Waste: Dispose of as halogenated organic waste.
References
-
Chemical Book. (2024). Trans-(4-iodomethyl-cyclohexyl)-carbamic acid tert-butyl ester Properties. Retrieved from
-
BLD Pharm. (2024). Product Analysis: CAS 947141-77-7. Retrieved from
- Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. (Foundational reference for Appel reaction mechanism).
-
BroadPharm. (2024). Aliphatic Linkers for PROTACs. Retrieved from (Contextual reference for similar linker chemistry).
Sources
An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
Introduction
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is a key bifunctional molecule increasingly utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a Boc-protected amine on a cyclohexane ring and a reactive iodomethyl group, makes it a versatile building block. The tert-butoxycarbonyl (Boc) group offers a stable, yet easily removable, protecting group for the amine functionality, while the primary alkyl iodide serves as an excellent leaving group for nucleophilic substitution reactions.[1]
The successful application of this intermediate in synthetic workflows is critically dependent on a thorough understanding of its solubility and stability. This guide provides a comprehensive overview of these properties, drawing upon established principles of organic chemistry and data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively handle, store, and utilize this compound.
Physicochemical Properties: A Foundation for Understanding
While specific experimental data for Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is not extensively published, we can infer its properties from its constituent functional groups and related molecules.
| Property | Predicted Value/Characteristic | Rationale & Supporting Evidence |
| Molecular Formula | C11H22INO2 | Based on chemical structure. |
| Molecular Weight | 327.20 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid at room temperature. | Similar compounds, such as cis-tert-Butyl (4-iodocyclohexyl)carbamate, are solids with melting points in the range of 98-100 °C.[2] |
| Polarity | Moderately polar. | The carbamate group introduces polarity, while the cyclohexane and tert-butyl groups are nonpolar. The C-I bond has low polarity. |
Solubility Profile: A Practical Guide
The solubility of Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is dictated by the interplay of its polar carbamate group and its nonpolar aliphatic structure. A comprehensive understanding of its solubility in a range of solvents is crucial for reaction setup, purification, and formulation.
Predicted Solubility in Common Laboratory Solvents
The following table provides a predicted solubility profile based on the principle of "like dissolves like" and data for structurally similar compounds.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | Low to Insoluble | The large nonpolar cyclohexane and tert-butyl groups will likely dominate, leading to poor solubility in highly polar, protic solvents like water.[3][4] |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile | Soluble to Very Soluble | These solvents can interact with the polar carbamate group without the steric hindrance of protic solvents, and can effectively solvate the nonpolar portions of the molecule. Boc-protected amines are generally soluble in a wide range of these solvents.[4][5] |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Sparingly Soluble to Soluble | While the molecule has significant nonpolar character, the polarity of the carbamate group may limit solubility in purely nonpolar solvents. Ether is often a suitable solvent for similar compounds.[4] |
Experimental Workflow for Solubility Determination
A systematic approach is essential for accurately determining the solubility of Tert-butyl 4-(iodomethyl)cyclohexylcarbamate.
Caption: Acid-catalyzed deprotection of a Boc group.
Practical Implications:
-
Storage: Store Tert-butyl 4-(iodomethyl)cyclohexylcarbamate in a neutral environment, away from acidic vapors.
-
Reaction Conditions: Avoid acidic conditions unless Boc deprotection is the desired outcome. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent. [5]
The Alkyl Iodide: Sensitivity to Light and Nucleophiles
Alkyl iodides are the least stable of the alkyl halides due to the relatively weak carbon-iodine bond. [6][7][8]This makes them susceptible to degradation under certain conditions.
Potential Degradation Pathways:
-
Photodecomposition: Exposure to light, particularly UV light, can cause homolytic cleavage of the C-I bond, leading to the formation of iodine (I2). [7]This is often observed as the development of a violet or brown color in the sample. [7]* Nucleophilic Substitution: The iodide is an excellent leaving group, making the compound susceptible to reaction with nucleophiles. This is often the desired reactivity in a synthetic context, but unintended reactions with ambient moisture or other nucleophiles can lead to degradation.
-
Hydrolysis: While less common for primary alkyl iodides in neutral conditions, hydrolysis to the corresponding alcohol can occur, especially at elevated temperatures or in the presence of acid or base. Alkyl iodides generally hydrolyze faster than other alkyl halides. [6][8]
Caption: Potential degradation pathways for the alkyl iodide moiety.
Recommendations for Storage and Handling:
-
Light Protection: Store the compound in an amber vial or otherwise protected from light to prevent photodecomposition. [7]* Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and oxygen.
-
Temperature Control: Store at reduced temperatures (e.g., 2-8°C) to slow the rate of potential degradation reactions.
Enzymatic Degradation
Carbamates can be susceptible to enzymatic hydrolysis by carboxylesterases. [9]While this is more relevant in a biological context, it is a potential degradation pathway to be aware of, particularly in applications involving biological systems.
Analytical Methods for Stability Assessment
A robust stability testing program is essential to determine the shelf-life and appropriate storage conditions for Tert-butyl 4-(iodomethyl)cyclohexylcarbamate. [10]High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its ability to separate and quantify the parent compound and its degradation products. [11]
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the sample under more extreme conditions than those used for accelerated stability testing. [12]This helps to identify potential degradation products and establish the degradation pathways.
Typical Stress Conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H2O2
-
Thermal: Elevated temperature (e.g., 60°C)
-
Photolytic: Exposure to UV and visible light
Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products and any other potential impurities.
Protocol for Stability Testing:
-
Sample Preparation: Prepare solutions of Tert-butyl 4-(iodomethyl)cyclohexylcarbamate in appropriate solvents.
-
Forced Degradation: Subject the samples to the stress conditions outlined above for a defined period.
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control, using a validated HPLC method. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, with UV detection.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent peak and to identify any co-eluting degradation products.
-
Data Evaluation: Quantify the decrease in the parent compound and the formation of degradation products over time to determine the rate of degradation under each stress condition.
Conclusion
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is a valuable synthetic intermediate whose utility is maximized through a clear understanding of its solubility and stability. Based on its chemical structure, it is predicted to be soluble in a range of aprotic polar and some nonpolar organic solvents, with limited solubility in polar protic solvents. The primary stability concerns are the acid-lability of the Boc protecting group and the sensitivity of the alkyl iodide to light and nucleophiles. By implementing the recommended storage and handling procedures, and by employing robust analytical methods for stability assessment, researchers can ensure the integrity of this compound and its successful application in their synthetic endeavors.
References
-
Alkyl Iodide. (n.d.). BYJU'S. Retrieved from [Link]
-
Assi, S. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
Why do alkyl iodides on standing become violet or brown?. (n.d.). organicmystery.com. Retrieved from [Link]
-
Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs. (n.d.). Testbook. Retrieved from [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Retrieved from [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138. Retrieved from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2015). Molecules, 20(8), 13648-13660. Retrieved from [Link]
-
Mire-Sluis, A., et al. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Retrieved from [Link]
- Alkyl iodide storage container and method for purification of alkyl iodide. (2009). Google Patents.
-
Richardson, D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]
-
Cecchini, D. A., et al. (2020). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports, 10(1), 1-13. Retrieved from [Link]
-
cis-tert-Butyl (4-iodocyclohexyl)carbamate. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. (2008). Synthetic Communications, 38(21), 3741-3749. Retrieved from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). Journal of the Chilean Chemical Society, 57(4), 1361-1364. Retrieved from [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. tert-Butyl (4-iodobutyl)carbamate, 262278-40-0 | BroadPharm [broadpharm.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. organicmystery.com [organicmystery.com]
- 8. testbook.com [testbook.com]
- 9. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 11. sepscience.com [sepscience.com]
- 12. bioprocessintl.com [bioprocessintl.com]
Cysteine-Specific Protein Modification with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate: An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the cysteine-specific modification of proteins using tert-butyl 4-(iodomethyl)cyclohexylcarbamate. This bifunctional reagent enables a two-step modification strategy, beginning with the selective S-alkylation of cysteine residues, followed by the potential for deprotection of a tert-butyloxycarbonyl (Boc) group to reveal a primary amine. This latent functionality allows for subsequent conjugation or introduction of desired moieties. This guide is intended for researchers, scientists, and drug development professionals engaged in protein engineering, bioconjugation, and proteomics.
Introduction
The selective modification of proteins is a cornerstone of modern biochemical and therapeutic research. Cysteine, with its nucleophilic thiol group, presents a prime target for site-specific conjugation due to its relatively low abundance and high reactivity compared to other amino acid residues.[1][2][3] Alkylating agents, such as those containing iodoacetamide or maleimide functionalities, are commonly employed for their high specificity towards cysteine thiols.[4][5][6][7]
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is a valuable reagent that leverages the reactivity of an iodoalkyl group for covalent attachment to cysteine residues. The key feature of this reagent is the presence of a Boc-protected amine, which remains inert during the initial alkylation step.[8][9] This protecting group can be subsequently removed under acidic conditions to expose a primary amine, which can then be used for a variety of downstream applications, including the attachment of fluorophores, polyethylene glycol (PEG) chains, or other bioactive molecules.
Mechanism of Action
The modification of a protein with tert-butyl 4-(iodomethyl)cyclohexylcarbamate proceeds via a two-stage process:
-
S-Alkylation of Cysteine: The process begins with the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic carbon of the iodomethyl group.[1][10] This results in the formation of a stable thioether bond and the displacement of iodide as a leaving group. This reaction is highly specific for cysteine residues under controlled pH conditions.
-
Boc Deprotection (Optional): Following the initial alkylation, the Boc protecting group can be removed to unmask the primary amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[8][][12] The acid protonates the carbamate, leading to the release of the free amine, carbon dioxide, and isobutylene.
Experimental Protocols
PART A: Cysteine-Specific S-Alkylation
This protocol outlines the steps for the covalent modification of a cysteine-containing protein with tert-butyl 4-(iodomethyl)cyclohexylcarbamate.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
-
Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5
-
Desalting columns or dialysis tubing (appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
To ensure the cysteine thiol is in a reduced state, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature. Note: TCEP is preferred over dithiothreitol (DTT) as it does not contain a free thiol that can compete with the cysteine for alkylation.[13]
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of tert-butyl 4-(iodomethyl)cyclohexylcarbamate in DMSO. This should be prepared fresh immediately before use.
-
-
Alkylation Reaction:
-
Add a 20- to 50-fold molar excess of the tert-butyl 4-(iodomethyl)cyclohexylcarbamate stock solution to the reduced protein solution. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. Protect the reaction from light, as iodo-containing compounds can be light-sensitive.
-
-
Quenching and Purification:
-
To quench any unreacted alkylating reagent, add a small molecule thiol such as 2-mercaptoethanol or DTT to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Remove the excess reagent and byproducts by size-exclusion chromatography using a desalting column or by dialysis against PBS.
-
-
Characterization (Optional but Recommended):
-
Confirm the modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the expected mass shift corresponding to the addition of the modifying group.
-
SDS-PAGE analysis can also be performed to check for protein integrity.
-
PART B: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the modified protein to expose the primary amine.
Materials:
-
Boc-protected, cysteine-modified protein from Part A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable organic co-solvent
-
Ice bath
-
Dialysis tubing or centrifugal concentrators
Protocol:
-
Reaction Setup:
-
Lyophilize or concentrate the purified Boc-protected protein.
-
Prepare a deprotection solution of 50-95% TFA in DCM. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
On an ice bath, resuspend the protein in the TFA/DCM solution. The protein concentration should be carefully optimized to ensure solubility and prevent precipitation.
-
-
Deprotection Reaction:
-
Incubate the reaction on ice for 30-60 minutes with occasional gentle vortexing. The reaction time may need to be optimized depending on the protein.
-
-
TFA Removal and Protein Recovery:
-
Remove the TFA by either:
-
Precipitation: Add a 10-fold volume of cold diethyl ether to precipitate the protein. Centrifuge to pellet the protein, and carefully decant the supernatant. Wash the pellet with cold ether to remove residual TFA. Air-dry the pellet briefly before resuspending in a suitable buffer.
-
Dialysis/Buffer Exchange: For proteins that are sensitive to precipitation, carefully neutralize the reaction mixture with a base (e.g., Tris base) and immediately perform extensive dialysis or buffer exchange into a desired buffer (e.g., PBS, pH 7.4).
-
-
-
Characterization:
-
Confirm the removal of the Boc group by mass spectrometry, observing the expected mass decrease.
-
The newly exposed primary amine can be quantified using a ninhydrin or fluorescamine assay.
-
Visualization of the Workflow
Figure 1: Workflow for the two-step modification of proteins.
Data Summary
| Parameter | S-Alkylation (Part A) | Boc Deprotection (Part B) |
| pH | 7.5 - 8.5 | < 2 (acidic) |
| Temperature | 4°C to Room Temperature | 0°C (on ice) |
| Reaction Time | 2 - 16 hours | 30 - 60 minutes |
| Key Reagent | tert-butyl 4-(iodomethyl)cyclohexylcarbamate | Trifluoroacetic Acid (TFA) |
| Bond Formed/Cleaved | Thioether bond formed | Carbamate bond cleaved |
| Primary Outcome | Covalent attachment of Boc-protected linker | Exposure of a primary amine |
Applications and Considerations
The ability to introduce a protected primary amine onto a protein offers significant flexibility for subsequent bioconjugation strategies. The exposed amine can be targeted by a wide range of amine-reactive chemistries, including:
-
N-hydroxysuccinimide (NHS) esters: For the attachment of fluorescent dyes, biotin, or other reporter molecules.
-
Isothiocyanates: To form stable thiourea linkages.
-
Reductive amination: For conjugation to aldehydes or ketones.
Key Considerations:
-
Specificity: While iodoalkyl groups are highly reactive towards cysteine thiols, potential off-target modification of other nucleophilic residues like histidine, lysine, and methionine can occur, especially at higher pH and prolonged reaction times.[14] It is crucial to optimize reaction conditions to maximize cysteine specificity.
-
Protein Stability: The acidic conditions required for Boc deprotection can lead to protein denaturation or aggregation.[15] It is essential to assess the acid stability of the target protein and consider alternative, milder deprotection methods if necessary.[16][17]
-
Stoichiometry: The molar ratio of the alkylating reagent to the protein should be optimized to achieve the desired degree of labeling while minimizing non-specific modifications.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of cysteine thiols. | Ensure sufficient concentration and incubation time with the reducing agent (TCEP). |
| Inactive alkylating reagent. | Prepare the stock solution of tert-butyl 4-(iodomethyl)cyclohexylcarbamate fresh. | |
| Protein Precipitation during Alkylation | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 10% (v/v). |
| Protein Precipitation during Deprotection | Protein instability in strong acid. | Decrease TFA concentration or reaction time. Consider alternative deprotection strategies. |
| Non-specific Modification | pH is too high or reaction time is too long. | Optimize the reaction pH to be closer to 7.5 and reduce the incubation time. |
References
- Karelin, A. A., & Ivanov, V. T. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Molecules, 26(2), 431.
- Sebastiano, R., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5157.
-
The Rockefeller University. (n.d.). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Retrieved from [Link]
- Fernández-García, J., et al. (2022). Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer. International Journal of Molecular Sciences, 23(21), 13442.
- Gorshkov, V., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104031.
- Singh, S. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4583–4587.
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2020). How can we deprotect of boc-protecing group in gelatin? Retrieved from [Link]
- Grieco, P., et al. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry & Biodiversity, 14(1).
-
Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Zhang, Z., et al. (2025). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Kim, Y., et al. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines.
-
American Chemical Society. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Retrieved from [Link]
- Wong, M.-k. (2021). Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes. (M.Phil. dissertation, The Hong Kong Polytechnic University).
- MacPherson, I. S., et al. (2021). Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation.
- Chen, Y., et al. (2020). Oxidative Cysteine Modification of Thiol Isomerases in Thrombotic Disease. Antioxidants & Redox Signaling, 32(8), 517–533.
-
MDPI. (2024). Cysteine Thiol-Based Oxidative Post-Translational Modifications Fine-Tune Protein Functions in Plants. Retrieved from [Link]
Sources
- 1. Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PolyU Electronic Theses: Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes [theses.lib.polyu.edu.hk]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lab.rockefeller.edu [lab.rockefeller.edu]
- 8. Boc | BroadPharm [broadpharm.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BOC Protection and Deprotection [bzchemicals.com]
- 13. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Selective Boc Deprotection of 4-(Iodomethyl)cyclohexylcarbamate Scaffolds
[1]
Executive Summary & Chemical Logic
The Tert-butyl 4-(iodomethyl)cyclohexylcarbamate motif represents a bifunctional "linker" scaffold. It contains an acid-labile Boc (tert-butyloxycarbonyl) protecting group on the amine and a reactive alkyl iodide (electrophile) on the cyclohexane ring.
The Central Challenge:
-
Boc Removal: Requires acidic conditions (protonation of the carbamate).[1][2]
-
Iodide/Linker Stability:
-
If Iodide is present:[3][4][5] Alkyl iodides are sensitive to light, heat, and strong nucleophiles.[3] They are generally stable to non-nucleophilic acids (TFA, HCl) but can degrade if the generated tert-butyl cation reacts with the iodide or if nucleophilic scavengers are used indiscriminately.[3]
-
If Conjugated: The stability depends on the newly formed bond (e.g., ether, amine, ester).[3]
-
Strategic Approach: We utilize a Type I Acidolysis mechanism. The goal is to cleave the C-O bond of the tert-butyl group while preventing the resulting tert-butyl carbocation from alkylating the sensitive iodide or the payload.[3]
Key Chemical Parameters
| Parameter | Specification | Reason |
| Acid Choice | TFA (Trifluoroacetic Acid) or HCl/Dioxane | Non-oxidizing, strong enough to protonate Boc ( |
| Solvent | DCM (Dichloromethane) | Non-nucleophilic, solubilizes the lipophilic Boc-protected precursor.[3] |
| Scavengers | Triethylsilane (TES) or TIPS | Optional. Only use if the conjugate contains electron-rich aromatics (e.g., Indoles, Phenols) prone to tert-butylation.[3] Avoid thiols if iodide is present. |
| Temperature | 0°C | Controls the rate of isobutylene evolution and prevents thermal degradation of the alkyl iodide. |
Decision Framework & Workflow (Visualization)
The following decision tree guides the selection of the optimal protocol based on the state of your conjugate.
Caption: Strategic decision tree for selecting the appropriate deprotection method based on substrate sensitivity.
Detailed Experimental Protocols
Protocol A: Standard TFA Deprotection (The Workhorse)
Best for: Intact alkyl iodides and robust conjugates.[3]
Rationale: TFA is volatile and easily removed. In the absence of electron-rich scavengers, the tert-butyl cation eliminates to form isobutylene (gas), driving the reaction to completion.[3]
Materials:
-
Trifluoroacetic Acid (TFA) (Reagent Grade, >99%)[3]
-
Dichloromethane (DCM) (Anhydrous preferred)[3]
-
Nitrogen/Argon atmosphere
Step-by-Step:
-
Preparation: Dissolve the substrate (1.0 equiv) in DCM. A concentration of 0.1 M to 0.2 M is ideal.
-
Cooling: Place the reaction flask in an ice-water bath (0°C).
-
Why? Exothermic deprotection can cause side reactions or iodine degradation.
-
-
Acid Addition: Add TFA dropwise.
-
Ratio: Standard ratio is 1:1 to 1:4 (TFA:DCM) by volume. For 1 mmol substrate in 5 mL DCM, add 1–2 mL TFA.[3]
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT).
-
Monitoring: Monitor by TLC (stain with Ninhydrin for free amine) or LCMS.
-
Target: Disappearance of [M+Na]+ or [M+H]+ (Boc species) and appearance of [M-Boc+H]+.[3]
-
Time: Typically 30–60 minutes.
-
-
Workup:
-
Concentrate the mixture in vacuo (rotary evaporator) at <30°C.
-
Co-evaporation: Redissolve the residue in DCM or Toluene and evaporate again (repeat 3x).
-
Why? This azeotropically removes residual TFA, which can be cytotoxic in biological assays.[3]
-
-
Isolation: The product is the Trifluoroacetate salt . It is often a stable gum or solid.
Protocol B: HCl in Dioxane (Precipitation Method)
Best for: Robust conjugates where a solid salt is desired for storage.[3]
Rationale: HCl is a stronger acid than TFA. The amine hydrochloride salt is often insoluble in ether/dioxane, allowing for purification by simple filtration.[3]
Step-by-Step:
-
Dissolution: Dissolve substrate in minimal dry Dioxane or DCM (0.2 M).
-
Acidolysis: Add 4M HCl in Dioxane (5–10 equiv).
-
Reaction: Stir at RT under Nitrogen.
-
Observation: A white precipitate often forms within 10–30 minutes.
-
-
Workup:
-
Dilute the mixture with excess Diethyl Ether (
) or Hexanes. -
Filter the solid precipitate.[7]
-
Wash the filter cake with cold Ether.
-
-
Result: Pure Hydrochloride salt .
Protocol C: Mild Oxalyl Chloride / Methanol
Best for: Highly acid-sensitive conjugates (e.g., containing esters or acetals).[3]
Rationale: Generates anhydrous HCl in situ in a controlled manner, often milder than bulk TFA.[3]
Step-by-Step:
Critical Quality Control (QC)[1]
After deprotection, you must validate the integrity of the "Iodomethyl" group (if applicable) and the stereochemistry.[3]
1H NMR Validation
-
Loss of Boc: Disappearance of the singlet at
ppm (9H).[3] -
Iodomethyl Integrity:
-
Stereochemistry (Cis/Trans):
-
The coupling constants of the cyclohexane ring protons can distinguish isomers.[3]
-
Trans: Large axial-axial coupling (
Hz). -
Cis: Smaller axial-equatorial coupling.
-
LCMS Validation
-
Mass Check: Confirm the mass of the free amine [M+H]+.
-
Iodine Pattern: If the iodide is present, look for the characteristic mass defect of Iodine (monoisotopic mass 126.9).[3] Note that Iodine does not have isotopes like Cl or Br, so you will not see an M+2 peak pattern, but the mass defect is unique.[3]
Troubleshooting & Safety
| Issue | Possible Cause | Solution |
| Iodide Degradation | Light exposure or nucleophilic attack. | Wrap flask in foil. Avoid nucleophilic scavengers (thiols). Use Protocol B (HCl) if TFA causes degradation. |
| Incomplete Reaction | Steric hindrance or insufficient acid. | Increase acid concentration or time. Ensure anhydrous conditions. |
| "Gumming" of Salt | TFA salts are often hygroscopic oils. | Triturate with cold Ether/Hexanes to induce solidification. Lyophilize if necessary. |
| Trans-esterification | Use of MeOH with esters present. | Avoid Protocol C (MeOH). Use Protocol A (TFA/DCM). |
Safety Warning:
-
Alkyl Iodides: Potent alkylating agents. Handle with gloves in a fume hood. Treat waste as hazardous alkylating waste.
-
TFA: Corrosive and volatile. Causes severe burns.
References
-
Han, G. et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[3] RSC Advances, 2020, 10 , 23321-23329.[3] Link
-
Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis."[3][6][10] 4th Edition, Wiley-Interscience, 2006.[3] (Standard Reference for TFA/HCl protocols).
-
BroadPharm. "tert-Butyl (4-iodobutyl)carbamate Product Guide." (Confirming stability of alkyl iodides in Boc-protected forms). Link
-
Lundt, B. F. et al. "Selective removal of the t-butyloxycarbonyl group."[3] International Journal of Peptide and Protein Research, 1978, 12 , 258.[3] (Foundational work on scavenger selection).
-
Common Organic Chemistry. "Boc Deprotection - TFA." (Repository of standard experimental conditions). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mcours.net [mcours.net]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl (4-iodobutyl)carbamate, 262278-40-0 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. xray.uky.edu [xray.uky.edu]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Engineering Rigidity: Cycloalkyl-Based Linkers in Drug Delivery
Introduction: The Entropy-Enthalpy Compensation
In modern drug delivery, the linker is no longer a passive tether; it is a critical determinant of pharmacokinetics (PK) and pharmacodynamics (PD). Traditional linear alkyl or PEG linkers often suffer from "floppiness"—high conformational entropy that imposes a significant thermodynamic penalty upon binding to a target (e.g., in PROTAC ternary complexes) or exposes the payload to premature enzymatic cleavage (e.g., in ADCs).
This guide details the application of cycloalkyl linkers (cyclopropanes, cyclobutanes, cyclohexanes) to engineer conformational rigidity. By restricting rotatable bonds, these scaffolds reduce the entropic cost of binding and provide steric shielding against metabolic degradation, a concept often summarized as "escaping Flatland" (increasing Fsp³ character).
Application Note 1: Antibody-Drug Conjugates (ADCs)
The SMCC Paradigm: Balancing Plasma Stability with Lysosomal Release
The Challenge: Maleimide-based conjugations are prone to the "retro-Michael" reaction in plasma, leading to premature drug loss and off-target toxicity (e.g., "linker exchange" with serum albumin). The Solution: The cyclohexane ring in the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker provides steric bulk proximal to the maleimide. This prevents the hydrolysis of the succinimide ring in circulation while remaining stable until lysosomal degradation of the antibody backbone occurs.
Comparative Data: Linker Stability
Representative data comparing linear vs. cycloalkyl linkers in human plasma.
| Linker Type | Structure | Plasma Half-life ( | Hydrolytic Stability (pH 7.4) |
| Linear Alkyl | BMPS (N-β-maleimidopropyloxysuccinimide) | ~24–48 Hours | Low (Rapid Ring Opening) |
| Cycloalkyl | SMCC (trans-cyclohexane) | > 120 Hours | High (Steric Shielding) |
| Aromatic | MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide) | ~72 Hours | Moderate |
Protocol 1: Two-Step Conjugation of Payload to Antibody via SMCC
Target Application: Synthesis of a Trastuzumab-DM1 analogue (Kadcyla® mimic).
Reagents:
-
Monoclonal Antibody (mAb): 10 mg/mL in PBS (pH 7.2).
-
Linker: SMCC (dissolved in dry DMSO).
-
Payload: Thiol-containing drug (e.g., DM1-SH).
-
Purification: Sephadex G-25 desalting columns.[1]
Step-by-Step Workflow:
-
Activation (Lysine Modification):
-
Adjust mAb solution to pH 7.2–7.5. Critical: Avoid pH > 8.0 to prevent rapid hydrolysis of the NHS ester.
-
Add SMCC (5–10 molar equivalents) to the mAb. Ensure final DMSO concentration is < 5% (v/v) to prevent protein precipitation.
-
Incubate for 60 minutes at Room Temperature (RT) with gentle rocking.
-
Mechanism:[2][3][4][5] The NHS ester reacts with surface Lysine amines to form a stable amide bond.
-
-
Purification (Removal of Excess Linker):
-
Pass the reaction mixture through a Sephadex G-25 column equilibrated with PBS/EDTA (pH 6.5).
-
Why pH 6.5? The maleimide group is most specific for thiols at pH 6.5–7.0. Higher pH promotes reaction with amines (non-specific).
-
-
Conjugation (Payload Attachment):
-
Add the Thiol-Payload (DM1-SH) at 1.5–2.0 molar equivalents relative to the maleimide-activated antibody.
-
Incubate at RT for 2–4 hours or overnight at 4°C.
-
Validation: Monitor the disappearance of free thiols using Ellman’s Reagent (DTNB).
-
-
Final Polish:
-
Remove excess drug via Tangential Flow Filtration (TFF) or size-exclusion chromatography (SEC).
-
Store in formulation buffer containing sucrose/polysorbate to prevent aggregation.
-
Figure 1: Two-step conjugation workflow utilizing the SMCC linker. The cyclohexane ring is integral to the intermediate stability.
Application Note 2: PROTACs (Proteolysis Targeting Chimeras)
The Geometry Paradigm: Exit Vectors and Ternary Complexes
The Challenge: In PROTAC design, connecting the E3 ligase ligand to the Warhead (POI ligand) with a flexible alkyl chain often results in a "floppy" molecule. This incurs a high entropic penalty upon forming the ternary complex (POI:PROTAC:E3), reducing degradation efficiency (
Protocol 2: Parallel Synthesis of Rigid Linker Library
Target Application: Optimization of a BRD4 degrader using variable cycloalkyl linkers.
Experimental Setup: Use a 96-well filter plate for solid-phase synthesis or solution-phase parallel synthesis.
-
Library Design:
-
Select diamine linkers with varying rigidity:
-
Linear Control: 1,4-butanediamine.
-
Rigid A:trans-1,4-cyclohexanediamine (extended, flat).
-
Rigid B:cis-1,3-cyclobutanediamine (kinked, "V" shape).
-
Rigid C: Spiro[3.3]heptane-2,6-diamine (highly rigid, orthogonal exit).
-
-
-
Coupling Reaction (Amide Bond Formation):
-
Solvent: DMF (Anhydrous).
-
Coupling Agents: HATU (1.2 eq) / DIPEA (3.0 eq).
-
Procedure:
-
Pre-activate the carboxylic acid of the E3 Ligand (e.g., VHL-acid) with HATU/DIPEA for 5 mins.
-
Add the specific Cycloalkyl Diamine Linker (excess, 5 eq) to ensure mono-substitution.
-
Incubate 2 hours at RT.
-
Wash/Purify (if solid phase) or Extract (if solution).
-
React the free amine end with the Warhead-Acid (e.g., JQ1-acid) using the same conditions.
-
-
-
Validation (Ternary Complex Assay):
-
Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to measure the proximity of the E3 ligase and the POI.
-
Success Metric: A lower
for the ternary complex compared to the binary complex indicates positive cooperativity ( ), often achieved by the rigid linker "locking" the protein-protein interface.
-
Figure 2: Rigid cycloalkyl linkers reduce the entropic penalty of binding, facilitating stable ternary complex formation.
Application Note 3: Bioisosterism & Metabolic Stability
The "Escape from Flatland" Strategy
Replacing phenyl rings or flexible alkyl chains with saturated rings (cyclopropane, bicyclo[1.1.1]pentane) improves solubility (LogS) and metabolic stability (microsomal clearance).
Key Insight: Aromatic rings are flat (2D) and lipophilic, leading to poor solubility and "molecular obesity." Cycloalkyl rings introduce 3D character (Fsp³) without significantly increasing molecular weight.
| Property | Phenyl Linker | Bicyclo[1.1.1]pentane (Bioisostere) | Benefit |
| Geometry | Planar (2D) | Linear/Rod-like (3D) | Maintains exit vector, increases Fsp³ |
| Solubility (LogS) | Low (High | High | Improved formulation |
| Metabolism | P450 Oxidation prone | Metabolically Inert | Extended Half-life |
References
-
FDA Label (Kadcyla). Highlights of Prescribing Information: Kadcyla (ado-trastuzumab emtansine). Food and Drug Administration. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Konstantinidou, M., et al. (2019). PROTACs—a game-changing technology. Expert Opinion on Drug Discovery.[6] [Link]
Sources
Technical Support Center: Conjugation with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
Current Status: Operational Topic: Optimization of Alkylation Reactions for PROTAC/Linker Synthesis Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Introduction: Understanding Your Reagent
Welcome to the technical guide for tert-butyl 4-(iodomethyl)cyclohexylcarbamate . This reagent is a bifunctional linker precursor widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[1]
It features two critical structural elements:
-
Boc-Protected Amine: A masked handle for future conjugation.[1]
-
Iodomethyl Group (
): A highly reactive primary alkyl iodide electrophile designed for reactions.[1]
Critical Distinction: Unlike secondary cyclohexyl halides (where the halogen is directly on the ring), this reagent carries the iodine on an exocyclic methyl group. This means nucleophilic attack occurs at the methylene carbon, retaining the stereochemistry of the cyclohexane ring.
Module 1: Pre-Reaction Checklist (Storage & Stability)
User Question: "My reagent has turned slightly pink/purple. Is it still usable?"
Diagnosis:
Alkyl iodides are photosensitive.[1] The pink/purple color indicates the liberation of elemental iodine (
Action Plan:
-
Assess Quality: If the solid is pale pink, it is likely >95% pure and usable. If it is dark purple or brown, purification is required.
-
Restoration Protocol: Dissolve in
or and wash with 10% aqueous (sodium thiosulfate) until the organic layer is colorless. Dry over and concentrate. -
Storage: Store at -20°C, protected from light (amber vial or foil-wrapped), under an inert atmosphere (Argon/Nitrogen).
Module 2: Reaction Optimization (The Core Protocol)
User Question: "I am seeing low conversion (<30%) when reacting this linker with my secondary amine. How do I push the reaction to completion?"
Technical Insight: While primary iodides are excellent electrophiles, the cyclohexyl ring introduces local steric bulk (specifically 1,3-diaxial interactions if the iodomethyl group is axial). Furthermore, the iodine is a "soft" electrophile.
Optimization Matrix
| Parameter | Standard Condition | Optimized Condition (Troubleshooting) | Rationale |
| Solvent | DCM or THF | DMF, DMAc, or NMP | Polar aprotic solvents solvate cations ( |
| Base | Inorganic bases in polar solvents often outperform organic bases.[1] Cesium ( | ||
| Temperature | Room Temp (25°C) | 40°C – 60°C | The steric hindrance of the cyclohexane ring often raises the activation energy. Moderate heating overcomes this without causing elimination.[1] |
| Stoichiometry | 1.0 equiv | 1.2 – 1.5 equiv | Iodides can degrade over time; a slight excess ensures the amine is fully consumed. |
| Additives | None | TBAI (Catalytic) | Tetrabutylammonium iodide (10 mol%) can act as a phase transfer catalyst and ensure a constant supply of soluble iodide.[1] |
Standard Operating Procedure (SOP) for Amine Alkylation
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add
(2.0 – 3.0 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base. -
Reagent Addition: Add tert-butyl 4-(iodomethyl)cyclohexylcarbamate (1.2 equiv).
-
Reaction: Stir at 40°C for 4–16 hours. Monitor by LCMS.[1]
-
Quench: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine.
Module 3: Stereochemistry (Cis vs. Trans)
User Question: "Will the reaction conditions scramble the cis/trans isomers of my linker?"
Technical Insight:
-
The Reaction Site: The
reaction happens at the exocyclic methylene ( ), not on the ring carbon. -
Result: The stereochemistry of the ring (C1 and C4 positions) is mechanistically retained . If you start with trans-isomer, you will end with trans-isomer.
-
Risk Factor: Isomerization can occur if the reaction conditions are basic enough to deprotonate the C4 proton (alpha to the ring), but this is thermodynamically difficult and unlikely with carbonate bases.
Visualizing the Pathway:
Caption: Mechanistic pathway showing retention of ring stereochemistry during nucleophilic substitution. Elimination is a minor pathway only promoted by strong, bulky bases.
Module 4: Troubleshooting FAQ
Q1: I see a new spot on TLC that is less polar than my product. What is it?
-
Cause: This is likely the elimination product (methylenecyclohexane derivative), formed via an
mechanism. -
Fix: This happens if your base is too strong or the temperature is too high. Switch from
to or DIPEA and lower the temperature to 40°C.
Q2: My LCMS shows the mass of Product + 128. What happened?
-
Cause: You likely used DMF as a solvent with a very strong nucleophile or high heat. The "128" mass shift often corresponds to an impurity derived from DMF decomposition or iodine interaction, but more commonly, check if you have unreacted iodide forming an adduct.
-
Verification: Ensure the "+128" isn't actually +127 (iodine). If your product mass is M, and you see M+128, check for HI salts or solvent adducts.
Q3: Can I use the Bromide or Mesylate analog instead?
-
Answer: Yes, but the Iodide is significantly more reactive (approx. 100x faster than bromide) for this specific neopentyl-like system.[1] If you must use the bromide, you must add catalytic KI or TBAI (Finkelstein conditions) to generate the iodide in situ.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 15: Nucleophilic Substitution). [1]
-
Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction." Journal of the American Chemical Society, 134(10), 4465–4468. (Demonstrates linker chemistry in PROTAC design). [1]
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[1] (Discussion on Finkelstein Reaction and Alkyl Iodide Reactivity). [1]
-
Enamine Ltd. (2025).[1][2] "Building Blocks and Linkers for PROTAC Synthesis." (Commercial availability and stability data).
Sources
Technical Support Center: Purification of Proteins Labeled with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of proteins labeled with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate. Here, we address common challenges and provide practical, field-tested solutions to streamline your experimental workflow.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions you might have before or during your protein labeling and purification experiments.
Q1: What is Tert-butyl 4-(iodomethyl)cyclohexylcarbamate and how does it label proteins?
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is a chemical reagent used for the alkylation of proteins.[1] It contains an iodomethyl group, which is reactive towards nucleophilic side chains of amino acids. The iodine atom serves as a good leaving group, facilitating a nucleophilic substitution reaction. This typically occurs with the thiol group of cysteine residues, and to a lesser extent, with the amino groups of lysine residues or the imidazole group of histidine.[1] The "Tert-butyl" portion of the molecule refers to a tert-butoxycarbonyl (Boc) protecting group, which can be removed under acidic conditions if a free amine is desired for subsequent applications.
Q2: Which amino acid residues are most likely to be labeled by this reagent?
The primary targets for alkylating agents like Tert-butyl 4-(iodomethyl)cyclohexylcarbamate are the thiol groups (-SH) of cysteine residues due to their high nucleophilicity.[1] Labeling can also occur on other nucleophilic residues, such as lysine, histidine, and methionine, but generally requires more forcing conditions or occurs as a side reaction. The specificity of the labeling reaction is influenced by factors such as pH, temperature, and the accessibility of the amino acid residues on the protein surface.
Q3: What are the critical parameters to consider during the labeling reaction?
Several factors can influence the efficiency and specificity of the labeling reaction:
| Parameter | Recommendation | Rationale |
| pH | 7.0-8.5 | The thiol group of cysteine is more nucleophilic in its deprotonated (thiolate) form. A slightly basic pH promotes this state. |
| Temperature | 4°C to room temperature | Lower temperatures can help to minimize non-specific reactions and protein degradation. |
| Reagent Concentration | 5- to 20-fold molar excess over the protein | A molar excess ensures efficient labeling, but a very high excess can lead to non-specific modifications. This should be empirically determined. |
| Incubation Time | 30 minutes to several hours | The optimal time depends on the reactivity of the specific protein and should be determined experimentally. |
| Reducing Agents | Must be removed prior to labeling | Reducing agents like DTT or BME will react with the alkylating reagent. |
Q4: What are the initial steps I should take to purify my labeled protein?
After the labeling reaction, the first step is to remove the excess, unreacted labeling reagent and any byproducts. This is crucial to prevent further, non-specific labeling during subsequent purification steps. Common methods for this initial cleanup include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size.[2] Your larger, labeled protein will elute before the smaller, unreacted reagent.
-
Dialysis or Buffer Exchange: This involves placing your sample in a dialysis bag with a specific molecular weight cutoff and dialyzing against a large volume of buffer to remove small molecules.
-
Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, GST-tag), you can perform an initial capture step to bind your protein and wash away the unreacted reagent.[3]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of proteins labeled with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate.
Problem 1: Low Labeling Efficiency
Symptoms:
-
Mass spectrometry analysis shows a low percentage of labeled protein.
-
Downstream assays that rely on the label show a weak signal.
Potential Causes & Solutions:
-
Cause: Incomplete reduction of disulfide bonds.
-
Solution: Ensure complete reduction of disulfide bonds by incubating with a sufficient concentration of a reducing agent like DTT or TCEP prior to labeling. Subsequently, the reducing agent must be completely removed before adding the labeling reagent.
-
-
Cause: Inaccessible cysteine residues.
-
Solution: The target cysteine(s) may be buried within the protein's three-dimensional structure. Consider performing the labeling reaction under denaturing conditions (e.g., using urea or guanidine-HCl) to unfold the protein and expose the residues.[3]
-
-
Cause: Incorrect pH of the reaction buffer.
-
Solution: Verify the pH of your labeling buffer. A pH between 7.0 and 8.5 is generally optimal for cysteine alkylation.
-
-
Cause: Degradation of the labeling reagent.
-
Solution: Ensure the labeling reagent is fresh and has been stored properly, protected from light and moisture. Prepare solutions of the reagent immediately before use.
-
Problem 2: Protein Precipitation or Aggregation After Labeling
Symptoms:
-
Visible precipitate forms in the reaction tube.
-
Loss of protein during centrifugation steps.
-
The protein elutes in the void volume during size-exclusion chromatography.
Potential Causes & Solutions:
-
Cause: The label alters the protein's surface properties, leading to reduced solubility. The cyclohexyl group is hydrophobic and can promote aggregation if multiple labels are attached to the protein surface.
-
Solution:
-
Optimize Labeling Stoichiometry: Reduce the molar excess of the labeling reagent to decrease the number of labels per protein molecule.
-
Modify Buffer Composition: Include additives in your purification buffers to enhance solubility.[4] Consider adding:
-
Non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (0.01-0.1%).
-
Glycerol (5-20%).[4]
-
Arginine (50-500 mM) can act as an aggregation suppressor.
-
-
Adjust pH: The pH of the buffer can impact protein solubility. Experiment with a range of pH values.[4]
-
-
Problem 3: Co-elution of Unreacted Labeling Reagent
Symptoms:
-
The purified protein sample contains a small molecule contaminant with a molecular weight corresponding to the labeling reagent or its hydrolysis byproducts.
-
This can interfere with downstream applications, particularly mass spectrometry.
Potential Causes & Solutions:
-
Cause: Inefficient removal of the unreacted reagent after the labeling step.
-
Solution:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from the small molecular weight reagent.[2] Ensure you choose a resin with an appropriate fractionation range.
-
Dialysis/Diafiltration: Use a dialysis membrane with a molecular weight cutoff that is significantly smaller than your protein of interest (e.g., 10-fold smaller). Perform multiple buffer changes to ensure complete removal.
-
Affinity Chromatography: If using an affinity-tagged protein, perform stringent wash steps after binding the protein to the resin to remove all traces of the unreacted reagent.[5]
-
-
Problem 4: Non-specific Labeling of Other Residues
Symptoms:
-
Mass spectrometry analysis reveals modification of amino acids other than cysteine, such as lysine or histidine.
Potential Causes & Solutions:
-
Cause: High pH or a large excess of the labeling reagent can promote reaction with other nucleophilic amino acid side chains.
-
Solution:
-
Optimize pH: Lower the pH of the labeling reaction to below 8.0 to increase the specificity for cysteine.
-
Titrate the Labeling Reagent: Perform a titration experiment to determine the lowest molar excess of the reagent that provides sufficient labeling of the target residue(s) while minimizing non-specific modifications.
-
Control Reaction Time: Shorten the incubation time to reduce the opportunity for slower, non-specific reactions to occur.
-
-
III. Experimental Protocols
Protocol 1: General Protein Labeling with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
-
Protein Preparation:
-
Start with a purified protein solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS or Tris, pH 7.2-7.5).
-
If the protein contains disulfide bonds that need to be labeled, incubate with a 10- to 20-fold molar excess of a reducing agent (e.g., DTT) for 1 hour at room temperature.
-
Crucially , remove the reducing agent using a desalting column or dialysis before proceeding to the next step.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of Tert-butyl 4-(iodomethyl)cyclohexylcarbamate in an organic solvent like DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the labeling reagent to the protein solution. It is recommended to add the reagent dropwise while gently vortexing to prevent protein precipitation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration of 10-20 mM to react with and consume any excess labeling reagent.
-
-
Removal of Excess Reagent:
-
Proceed immediately to a purification step to separate the labeled protein from the unreacted reagent and byproducts. Size-exclusion chromatography is a highly recommended first step.
-
Protocol 2: Purification of the Labeled Protein using Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with your desired storage buffer.[2]
-
-
Sample Loading:
-
Load the reaction mixture onto the equilibrated column.
-
-
Elution:
-
Elute the protein with the equilibration buffer. The labeled protein will be in the initial, higher molecular weight fractions, while the smaller, unreacted reagent will elute later.
-
-
Fraction Analysis:
-
Monitor the column eluate by measuring the absorbance at 280 nm.
-
Collect fractions and analyze them by SDS-PAGE to identify the fractions containing your purified, labeled protein.
-
IV. Visualizations
Workflow for Protein Labeling and Purification
Caption: A typical workflow for labeling a protein and subsequent purification.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common purification issues.
V. References
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Troubleshooting protein purification?. (2013, February 24). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. (n.d.). Cytiva. Retrieved February 22, 2026, from [Link]
-
Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved February 22, 2026, from [Link]
-
Protein Purification. (n.d.). Cytiva. Retrieved February 22, 2026, from [Link]
-
tert-Butyl (4-iodocyclohexyl)carbamate, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved February 22, 2026, from [Link]
-
5.1: Protein Purification. (2025, January 17). Biology LibreTexts. Retrieved February 22, 2026, from [Link]
Sources
Technical Support Center: Preventing Non-Specific Binding in Bioconjugation with Alkylating Agents
Welcome to the technical support center dedicated to addressing a critical challenge in bioconjugation: non-specific binding with alkylating agents. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the precision and efficacy of their bioconjugation strategies. Here, we will delve into the underlying causes of non-specific binding and provide practical, field-proven troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of Non-Specific Alkylation
Alkylating agents are a class of highly reactive compounds utilized in bioconjugation to form stable covalent bonds with biomolecules, most commonly proteins.[1][2] They are instrumental in creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other vital research tools.[3][4] The primary targets for alkylation on proteins are the nucleophilic side chains of amino acids, with cysteine's thiol group being a particularly favorable reaction site due to its high nucleophilicity.[5]
However, the high reactivity of alkylating agents can also be a significant drawback. These agents are often not perfectly specific and can react with other nucleophilic sites on a protein, leading to non-specific binding.[1] This can result in a heterogeneous mixture of products with varying conjugation sites and stoichiometries, potentially compromising the biological activity, stability, and therapeutic efficacy of the final conjugate.[3] Understanding and controlling non-specific binding is therefore paramount for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of bioconjugation with alkylating agents?
A: Non-specific binding refers to the covalent attachment of an alkylating agent to unintended amino acid residues on a biomolecule. While the intended target is often a specific residue like cysteine, alkylating agents can also react with other nucleophilic groups such as the ε-amino group of lysine, the imidazole group of histidine, the thioether of methionine, and even the N-terminus of the protein.[6] This off-target reactivity leads to a heterogeneous product mixture and can negatively impact the final conjugate's function.
Q2: What are the primary causes of non-specific binding?
A: The main drivers of non-specific binding are rooted in the interplay between the reactivity of the alkylating agent and the reaction environment. Key factors include:
-
Inherent Reactivity of the Alkylating Agent: Some alkylating agents are intrinsically more reactive and less selective than others. For example, iodine-containing reagents have been shown to cause significant off-target alkylation, particularly of methionine residues.[6]
-
Reaction pH: The pH of the reaction buffer significantly influences the protonation state of amino acid side chains.[7][8][9] At higher pH values, the amino groups of lysine become deprotonated and more nucleophilic, increasing the likelihood of non-specific alkylation. Conversely, lower pH can help maintain the protonation of these groups, reducing their reactivity.[7][8][9]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the probability of slower, non-specific reactions occurring.
-
Molar Ratio of Reagents: A high molar excess of the alkylating agent relative to the biomolecule can drive the reaction towards less favorable, non-specific sites.
Q3: What are the consequences of non-specific binding?
A: The ramifications of non-specific binding can be severe and multifaceted:
-
Loss of Biological Activity: If the alkylating agent modifies amino acids within the active site of an enzyme or the antigen-binding site of an antibody, the biomolecule's function can be significantly impaired or completely abolished.
-
Increased Heterogeneity: A lack of specificity leads to a diverse population of conjugates with different numbers of modifications at various locations. This makes characterization difficult and can lead to batch-to-batch variability.
-
Altered Physicochemical Properties: Non-specific modifications can change the isoelectric point, solubility, and aggregation propensity of the protein.
-
Potential for Immunogenicity: The introduction of foreign chemical moieties at various sites on a therapeutic protein can increase its potential to elicit an immune response.
-
Reduced Therapeutic Efficacy: For antibody-drug conjugates, non-specific conjugation can lead to suboptimal drug-to-antibody ratios (DARs) and affect the pharmacokinetics and biodistribution of the therapeutic.[10]
Troubleshooting Guide: Minimizing Non-Specific Binding
This section provides a structured approach to diagnosing and resolving issues related to non-specific binding in your bioconjugation experiments.
Issue 1: High Levels of Non-Specific Conjugation Detected by Mass Spectrometry
Symptoms:
-
Mass spectrometry (MS) analysis of the intact conjugate reveals a broad distribution of masses, indicating a heterogeneous mixture.[11]
-
Peptide mapping experiments identify modifications on unintended amino acid residues.[12]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Reaction pH | The reaction pH is favoring the reactivity of non-target amino acids (e.g., lysine at high pH).[7][8][9] | Optimize the reaction pH. For cysteine-specific alkylation, a pH range of 6.5-7.5 is generally recommended to favor the more nucleophilic thiolate anion while keeping lysine amines protonated. Conduct a pH screening study to determine the optimal condition for your specific protein and alkylating agent. |
| Excessive Molar Ratio of Alkylating Agent | A large excess of the alkylating agent can force the reaction with less reactive, non-target sites. | Titrate the molar ratio of the alkylating agent. Start with a lower molar excess and incrementally increase it to find the optimal ratio that maximizes specific conjugation while minimizing non-specific binding. |
| Prolonged Reaction Time or Elevated Temperature | Extended reaction times or higher temperatures provide more opportunity for slower, off-target reactions to occur. | Optimize reaction time and temperature. Monitor the reaction progress over time using techniques like HPLC or MS to determine the point at which specific conjugation is maximized before significant non-specific binding occurs. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Highly Reactive Alkylating Agent | The chosen alkylating agent may be too reactive and lack sufficient selectivity for the target residue. | Consider a less reactive alkylating agent. If possible, switch to an alternative reagent with a higher selectivity for your target functional group. For example, some maleimide derivatives offer high selectivity for cysteines. |
Issue 2: Loss of Biological Activity Post-Conjugation
Symptoms:
-
The conjugated protein shows significantly reduced or no activity in a functional assay (e.g., ELISA, enzyme activity assay).[13]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Modification of Critical Residues | Non-specific alkylation may have occurred at or near the active site or binding interface of the protein, disrupting its function. | Employ site-directed mutagenesis. If the protein structure is known, identify potential non-specific reaction sites near the active region. Mutate these residues to less reactive ones. Utilize a protecting group strategy. Temporarily block the active site with a reversible inhibitor or binding partner during the conjugation reaction to shield it from modification. |
| Conformational Changes | The attachment of the alkylating agent, even at non-critical sites, may have induced a conformational change that inactivates the protein.[5] | Characterize the conjugate's structure. Use techniques like circular dichroism (CD) spectroscopy to assess the secondary and tertiary structure of the conjugate compared to the unmodified protein. Optimize the linker. If a linker is used, its length and chemical nature can influence the impact of the conjugate on the protein's structure. Experiment with different linkers. |
Issue 3: Difficulty in Purifying the Desired Conjugate
Symptoms:
-
Chromatographic purification (e.g., size-exclusion, ion-exchange, or hydrophobic interaction chromatography) fails to resolve the desired conjugate from non-specifically modified species and unreacted starting materials.[14][15]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Heterogeneity of the Reaction Mixture | Extensive non-specific binding has created a complex mixture of products with similar physicochemical properties, making separation challenging. | Optimize the reaction conditions first. Before attempting extensive purification, focus on minimizing non-specific binding at the reaction stage using the strategies outlined in Issue 1. A cleaner reaction mixture is significantly easier to purify. |
| Insufficient Resolution of the Purification Method | The chosen chromatographic technique may not have sufficient resolving power to separate the different conjugate species. | Explore alternative purification strategies. Consider affinity chromatography if a suitable affinity tag is present on the protein or the conjugated molecule.[] For antibody-drug conjugates, hydrophobic interaction chromatography (HIC) is often effective for separating species with different drug-to-antibody ratios.[15] |
| Co-purification of Unreacted Reagents | Small molecule impurities, including unreacted alkylating agents, may bind non-covalently to the protein and co-elute during purification.[17] | Implement a diafiltration or dialysis step. After the conjugation reaction, use a size-based separation method like diafiltration or dialysis to remove the majority of unreacted small molecules before chromatographic purification.[17] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Non-Specific Alkylation
This protocol provides a starting point for optimizing your bioconjugation reaction to favor specific alkylation of cysteine residues.
-
Buffer Preparation:
-
Prepare a reaction buffer such as phosphate-buffered saline (PBS) and adjust the pH to a range of 6.5-7.5.[7][8][9]
-
Degas the buffer thoroughly to remove dissolved oxygen, which can oxidize free thiols.
-
If necessary, include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation of thiols.[18]
-
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to generate free cysteines, treat the protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Remove the excess reducing agent immediately before conjugation using a desalting column or diafiltration. TCEP does not need to be removed before alkylation with maleimides.[19]
-
-
Conjugation Reaction:
-
Dissolve the alkylating agent in a suitable, water-miscible organic solvent (e.g., DMSO, DMF) at a high concentration.
-
Add the alkylating agent solution to the protein solution dropwise while gently stirring. Start with a low molar excess (e.g., 3-5 fold) of the alkylating agent over the protein.
-
Incubate the reaction at a controlled temperature, for instance, room temperature or 4°C.
-
Monitor the reaction progress at different time points (e.g., 30 min, 1h, 2h, 4h) by taking small aliquots and analyzing them by HPLC or MS.
-
-
Quenching the Reaction:
-
Once the desired level of specific conjugation is achieved, quench the reaction by adding a small molecule containing a thiol group, such as L-cysteine or β-mercaptoethanol, to scavenge any unreacted alkylating agent.[20]
-
-
Purification:
Protocol 2: Using Blocking Agents to Reduce Non-Specific Binding
In some cases, non-specific binding may be due to the adsorption of the biomolecule or alkylating agent to reaction vessel surfaces. Blocking agents can help mitigate this.
-
Pre-treatment of Reaction Vessels:
-
Before initiating the conjugation reaction, incubate the reaction vessel with a solution of a blocking agent.
-
Common blocking agents include bovine serum albumin (BSA) at 1% (w/v), polyethylene glycol (PEG), or non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.05-0.1%).[7][8]
-
-
Inclusion in Reaction Buffer:
-
Alternatively, include a blocking agent directly in the reaction buffer.[7][8]
-
It is crucial to ensure that the chosen blocking agent does not interfere with the conjugation reaction itself or the subsequent purification and analysis. For example, if using BSA, ensure it does not have reactive sites that can be alkylated.
-
Visualization of Key Concepts
Workflow for Optimizing Bioconjugation and Minimizing Non-Specific Binding
Caption: A streamlined workflow for optimizing bioconjugation reactions to minimize non-specific binding.
Decision Tree for Troubleshooting Non-Specific Binding
Caption: A decision tree to guide troubleshooting efforts for common issues related to non-specific binding.
Conclusion
Preventing non-specific binding in bioconjugation with alkylating agents is a critical aspect of producing well-defined, functional, and reproducible biomolecular conjugates. By understanding the underlying chemical principles and systematically optimizing reaction parameters such as pH, stoichiometry, and reaction time, researchers can significantly improve the specificity of their conjugation reactions. This guide provides a comprehensive framework for troubleshooting common issues and implementing effective protocols to achieve high-quality bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
-
AbOliGo. (2025, July 24). How to Eliminate Non Specific Binding of Antibody Oligo Conjugates. Retrieved from [Link]
-
Britannica. (n.d.). Alkylating agent. Retrieved from [Link]
-
CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]
-
G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots! Retrieved from [Link]
-
G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]
-
Lecturio. (2025, December 15). Alkylating Agents and Platinum. Retrieved from [Link]
-
MDPI. (2024, September 10). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved from [Link]
-
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]
-
Oncohema Key. (2017, April 12). Alkylating agents and platinum antitumor compounds. Retrieved from [Link]
-
Pharma Focus America. (2025, May 19). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
PubMed. (2019, April 17). pH Impacts the Orientation of Antibody Adsorbed onto Gold Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2017, May 24). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Retrieved from [Link]
-
ResearchGate. (2019, April 17). pH Impacts the Orientation of Antibody Adsorbed onto Gold Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Retrieved from [Link]
-
Waters. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]
Sources
- 1. Alkylating agents in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 2. int.livhospital.com [int.livhospital.com]
- 3. Basics of Bioconjugation [bionordika.no]
- 4. mdpi.com [mdpi.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. enovatia.com [enovatia.com]
- 13. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 14. Overview of Affinity Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Exploring Antibody Purification Methods for mAbs and IgGs - evitria [evitria.com]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Stability issues with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate in solution
Welcome to the technical support guide for Tert-butyl 4-(iodomethyl)cyclohexylcarbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile alkylating agent. As researchers and drug development professionals, understanding the nuances of this reagent's behavior in solution is critical for achieving reproducible and high-yielding results.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The advice provided is grounded in fundamental chemical principles to help you diagnose and resolve problems effectively.
Question 1: Why is the yield of my nucleophilic substitution reaction unexpectedly low?
Low yields are a common frustration, often pointing to reagent decomposition, suboptimal reaction conditions, or competing side reactions. Let's break down the potential causes.
Possible Cause A: Degradation of the Alkyl Iodide
The C-I bond is the weakest among carbon-halogen bonds, making alkyl iodides highly reactive but also less stable.[1][2]
-
Diagnosis:
-
Visual Inspection: A yellow or brownish tint in your solid reagent or reaction solution suggests the formation of elemental iodine (I₂), a clear sign of decomposition.[2]
-
TLC Analysis: Run a TLC of your starting material stock solution against a freshly opened sample. The appearance of new, lower Rf spots or streaking indicates degradation.
-
¹H NMR: Check the purity of your starting material. The presence of complex signals in the aliphatic region that do not correspond to the expected product or starting material can indicate decomposition byproducts.
-
-
Solution:
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of Tert-butyl 4-(iodomethyl)cyclohexylcarbamate.
-
Proper Storage: Store the reagent at low temperatures (a commercial supplier recommends -20°C) and protected from light.[3] Organoiodine compounds are notoriously sensitive to light and heat.
-
Inert Atmosphere: For reactions sensitive to oxidation or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Possible Cause B: Competing Elimination (E2) Reaction
The use of a strong, sterically hindered base as a nucleophile can favor an E2 elimination pathway, producing an alkene instead of the desired substitution product.
-
Diagnosis:
-
GC-MS or LC-MS Analysis: Analyze your crude reaction mixture. Look for a product with a mass corresponding to the loss of HI from your starting material.
-
Reaction Conditions Review: Are you using a bulky base like potassium tert-butoxide?[4] While your nucleophile might not be this extreme, its basicity and steric profile are key considerations.
-
-
Solution:
-
Nucleophile Choice: If possible, switch to a less sterically hindered and/or less basic nucleophile.
-
Temperature Control: E2 reactions are often favored at higher temperatures. Running your reaction at a lower temperature may improve the ratio of substitution to elimination.[5]
-
Possible Cause C: Boc Group Lability
The tert-butyloxycarbonyl (Boc) group is stable to most bases and nucleophiles but is labile under acidic conditions.[6][7]
-
Diagnosis:
-
pH Check: Are any of your reagents or solvents acidic? Is an acidic byproduct generated during the reaction?
-
Workup Analysis: If you are performing an acidic workup, you may be inadvertently cleaving the Boc group. Analyze both the organic and aqueous layers for the deprotected product.
-
-
Solution:
-
Avoid Acid: Ensure all reagents and solvents are neutral or basic. If an acid catalyst is required for another part of your molecule, this reagent is likely unsuitable.
-
Neutral or Basic Workup: Use a neutral or mildly basic workup (e.g., washing with water or a saturated sodium bicarbonate solution).
-
| Potential Issue | Diagnostic Method | Corrective Action |
| Reagent Decomposition | Visual discoloration, TLC, ¹H NMR | Use fresh reagent, store at -20°C, protect from light. |
| E2 Elimination | GC-MS or LC-MS for alkene byproduct | Use a less bulky/basic nucleophile, lower reaction temperature. |
| Boc Group Cleavage | pH check, analysis of workup layers | Avoid acidic reagents/conditions, use neutral/basic workup. |
Question 2: My solution of Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is turning yellow/brown upon standing. What is happening and is it still usable?
This discoloration is a classic indicator of decomposition.
The Chemistry Behind the Color
The primary cause is the homolytic cleavage of the carbon-iodine bond, often initiated by light (photolysis) or heat. This process generates an alkyl radical and an iodine radical. Two iodine radicals then combine to form elemental iodine (I₂), which imparts a yellow-to-brown color to organic solutions.
Caption: Photolytic or thermal degradation pathway.
Is it Usable?
The usability depends on the extent of decomposition and the nature of your experiment.
-
For Stoichiometric Reactions: If the reagent is used in a 1:1 stoichiometry, its effective concentration is now lower than calculated, which will result in incomplete conversion and lower yield. It is not recommended for use without purification.
-
For Reactions with Excess Reagent: If you are using a large excess of the alkylating agent, a small amount of decomposition may be tolerable, but it will complicate purification.
Solution: Purification
If you must use a discolored batch, it can often be purified by washing a solution of the compound (e.g., in dichloromethane or ethyl acetate) with a fresh aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the I₂ back to colorless I⁻, which will move into the aqueous layer. After washing, dry the organic layer and remove the solvent. The purity should be re-assessed by TLC or NMR before use.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Tert-butyl 4-(iodomethyl)cyclohexylcarbamate? A commercial supplier recommends storing the solid compound at -20°C.[3] It should be stored in an amber vial or otherwise protected from light to prevent photolytic decomposition. The container should be tightly sealed to keep out moisture.
Q2: In which solvents is this compound most stable? For short-term storage in solution, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable. Avoid protic solvents if there are any acidic impurities, as this could promote Boc group cleavage over long periods. Also, be aware that polar aprotic solvents can increase the rate of Sₙ2 reactions, which may be undesirable if trace nucleophilic impurities are present.[8]
Q3: Can I use this reagent in protic solvents like methanol or ethanol? Yes, but with caution. While the Boc group is generally stable, the primary iodide can undergo solvolysis (an Sₙ1-type reaction) in polar protic solvents, especially with heating, leading to the formation of a methyl ether or ethyl ether byproduct.[9] This pathway is generally slower for primary halides than for secondary or tertiary ones but can become a significant side reaction over long reaction times or at elevated temperatures.
Q4: Is this compound stable to aqueous bases like NaOH or K₂CO₃? Yes. The Boc protecting group is stable to basic conditions, and the primary iodide is not prone to base-catalyzed hydrolysis under typical reaction conditions.[6] This makes it suitable for alkylation reactions of phenols or other nucleophiles that require deprotonation with a base.
Q5: How can I monitor the stability of my compound in a specific reaction buffer or solvent system? A simple stability study is recommended before a large-scale experiment.
Experimental Protocol: Small-Scale Stability Test
This protocol uses Thin Layer Chromatography (TLC) to quickly assess stability.
Materials:
-
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
-
Your chosen solvent or buffer system
-
TLC plates (silica gel)
-
Developing chamber
-
Appropriate eluent (e.g., 20-30% Ethyl Acetate in Hexanes)
-
Stain for visualization (e.g., potassium permanganate or iodine chamber)
Procedure:
-
Prepare Stock Solution: Dissolve a small amount (5-10 mg) of the compound in your chosen solvent/buffer to a known concentration (e.g., 10 mg/mL). This is your T=0 sample.
-
Initial TLC: Immediately spot the T=0 solution on a TLC plate.
-
Incubate: Place the vial containing the stock solution under your proposed reaction conditions (e.g., room temperature, 50°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot from the stock solution and spot it on the same TLC plate next to the T=0 sample.
-
Develop & Visualize: Develop the TLC plate in your chosen eluent system. Dry the plate and visualize the spots using your preferred staining method.
-
Analyze: Compare the time-point spots to the T=0 spot. The appearance of new spots or significant streaking indicates decomposition. If the main spot remains clean and unchanged, the compound is likely stable under those conditions for that duration.
Caption: Workflow for a TLC-based stability assessment.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Alkyl Iodide. Vedantu. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes. Journal of the American Chemical Society. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Substitution Reactions of Alkyl Halides. University of Calgary. [Link]
-
11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Chemistry LibreTexts. [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Illinois Chicago. [Link]
-
tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate Properties. EPA. [Link]
-
What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]
-
Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. PubMed. [Link]
-
Sample Storage Conditions and Holding Times for the Determination of Total Iodine in Natural Water Samples by ICP-MS. ResearchGate. [Link]
-
Unveiling Molecular Constraints on the Formation and Fate of Organoiodine Compounds under Aquifer Conditions. Environmental Science & Technology. [Link]
-
What is nucleophilic substitution?. Chemguide. [Link]
-
Organoiodine chemistry. Wikipedia. [Link]
-
Freeze-Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe(III). PubMed. [Link]
-
Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe. KOPRI Repository. [Link]
-
Is this reaction and this synthesis correct?. Reddit. [Link]
-
Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 3. tert-Butyl (4-iodobutyl)carbamate, 262278-40-0 | BroadPharm [broadpharm.com]
- 4. reddit.com [reddit.com]
- 5. byjus.com [byjus.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Purification Protocols for tert-butyl 4-(iodomethyl)cyclohexylcarbamate
Executive Summary
The compound tert-butyl 4-(iodomethyl)cyclohexylcarbamate presents a specific purification challenge. It combines a lipophilic cyclohexyl scaffold, an acid-sensitive Boc protecting group, and a reactive electrophilic alkyl iodide.
Unreacted alkyl iodides are genotoxic impurities (GTIs) and must be removed quantitatively. Because this impurity often co-elutes with lipophilic products on silica gel and lacks a distinct ionizable handle for standard acid/base extraction, traditional workups often fail.
This guide details three removal strategies, ranked by efficiency and chemical compatibility.
Module 1: Solid-Phase Scavenging (Recommended)
The "Gold Standard" for high-throughput and purity.
This method uses functionalized silica resins to chemically sequester the impurity. It is superior because it requires no aqueous workup and avoids exposing the Boc group to potential hydrolytic conditions.
The Science: Nucleophilic Scavenging
The impurity contains a primary alkyl iodide, which is a "soft" electrophile. To remove it, we use a "soft" nucleophile immobilized on silica—specifically Thiol (SH) resins.
-
Mechanism:
Nucleophilic Substitution. -
Result: The lipophilic iodide is covalently bound to the solid silica bead. Filtration removes the bead, leaving the pure product in the filtrate.[1]
Protocol: Si-Thiol Scavenging
| Parameter | Specification |
| Resin Type | Si-Thiol (Mercaptopropyl silica) or MP-TMT (Macroporous Trimercaptotriazine) |
| Loading | Typically 1.2 – 1.5 mmol/g |
| Equivalents | 2.0 – 4.0 equivalents relative to the estimated unreacted iodide |
| Solvent | DCM, THF, or EtOH (Swelling is crucial; DCM is optimal) |
| Temperature | Room Temperature (20–25°C) |
| Time | 1 – 4 Hours |
Step-by-Step Guide:
-
Dissolve: Dissolve your crude reaction mixture in minimal DCM or THF.
-
Charge: Add 3 equivalents of Si-Thiol resin (calculated based on the estimated mass of remaining iodide).
-
Agitate: Add a base scavenger (e.g., Si-Carbonate) if the reaction produces acid, though for simple scavenging of the iodide, Si-Thiol alone is sufficient. Shake or stir gently (do not use a magnetic stir bar that grinds the beads).
-
Monitor: Check TLC after 1 hour. The high-running iodide spot should disappear.
-
Filter: Filter the mixture through a fritted funnel or a celite pad.
-
Rinse: Wash the resin cake with 2 volumes of solvent to recover all product.
-
Concentrate: Evaporate the solvent. The residue is your purified product.
Workflow Visualization
Caption: Figure 1. Solid-phase extraction workflow using Si-Thiol resin to sequester alkyl iodides.
Module 2: Solution-Phase Chemical Quenching
The "Budget" Approach for Scale-Up.
If scavenger resins are unavailable or too costly for large scales, you can convert the lipophilic iodide into a polar, water-soluble amine that can be washed away.
The Science: Polarity Switching
We react the non-polar alkyl iodide with a secondary amine (e.g., morpholine or dimethylamine). This converts the impurity into a tertiary amine. Since the Boc-protected product is non-basic, we can wash away the new impurity using a mild acidic extraction.
Protocol: Morpholine Quench
Reagents:
-
Quencher: Morpholine (Liquid, inexpensive).
-
Wash Solution: 10% Citric Acid (aq). Note: We use Citric Acid instead of HCl to ensure the Boc group remains stable.
Step-by-Step Guide:
-
Quench: Add 2–3 equivalents of Morpholine to the reaction mixture (or the crude residue dissolved in DMF/ACN).
-
Heat: Warm to 40–50°C for 1–2 hours. The alkyl iodide will react via
to form the morpholino-adduct. -
Workup: Dilute with Ethyl Acetate or Ether.
-
Acid Wash: Wash the organic layer 3 times with 10% Citric Acid .
-
Mechanism:[2] The Citric Acid protonates the morpholino-adduct, making it ionic and water-soluble. The Boc-product remains in the organic layer.
-
-
Final Wash: Wash with Brine, dry over
, and concentrate.
Pathway Visualization
Caption: Figure 2. Chemical quenching strategy converting lipophilic iodide to water-soluble ammonium salt.
Module 3: Chromatographic Troubleshooting
The "Visual" Approach.
If you must use flash chromatography, the main challenge is detection. Alkyl iodides have weak UV absorbance and often overlap with products.
Visualization Guide
| Stain / Method | Effectiveness | Notes |
| UV (254 nm) | Low | The iodide has no strong chromophore. The carbamate is weak. |
| Iodine Chamber | High | The alkyl iodide will turn brown/yellow. Warning: Reversible. |
| PMA (Phosphomolybdic Acid) | High | Heats to a dark blue/green spot. Excellent for Boc-carbamates and alkyl chains. |
| Ninhydrin | None | Will not stain the Boc-protected amine. |
| Hanessian’s Stain | High | (Cerium Molybdate) Very sensitive for alkyl groups. |
Separation Strategy
-
Stationary Phase: Standard Silica Gel (40–63 µm).[3]
-
Mobile Phase: Hexanes/Ethyl Acetate (Gradient 0% -> 30%).
-
Tip: The alkyl iodide is usually less polar (higher Rf) than the Boc-carbamate product. If they co-elute, switch to a Toluene/Ethyl Acetate system to exploit pi-pi interactions with the carbamate.
Frequently Asked Questions (FAQ)
Q1: My crude mixture turned purple/pink overnight. Is my product decomposing?
-
Diagnosis: This is likely the alkyl iodide decomposing, not your product. Alkyl iodides are light-sensitive and release elemental Iodine (
) upon degradation, which is purple in organic solvents. -
Solution: Wash the organic solution with dilute Sodium Thiosulfate (
) to reduce the iodine back to colorless iodide, then proceed with Module 1 immediately.
Q2: Can I use HCl to wash away the morpholine adduct in Module 2?
-
Caution: While dilute HCl (0.5M) is often used, the Boc group is acid-labile. Extended exposure or higher concentrations will deprotect your amine, ruining the product.
-
Recommendation: Use 10% Citric Acid or 0.5M
. These are acidic enough to protonate the amine but mild enough to preserve the Boc group during a standard extraction.
Q3: The iodide spot is tailing into my product on TLC. How do I fix this?
-
Cause: Alkyl iodides can be unstable on silica, causing decomposition (tailing).
-
Fix: Add 1% Triethylamine to your TLC solvent and your column mobile phase. This neutralizes the silica acidity and prevents on-column degradation.
References
-
Biotage . (n.d.). ISOLUTE® Si-Thiol Metal Scavenger User Guide. Retrieved from [Link]
-
MacMillan, D. (n.d.). Common TLC Stains.[4] MacMillan Group Group Meeting Notes. Retrieved from [Link]
Sources
Impact of pH on the reaction of Tert-butyl 4-(iodomethyl)cyclohexylcarbamate with proteins
This guide serves as a technical support center for researchers utilizing Tert-butyl 4-(iodomethyl)cyclohexylcarbamate in protein bioconjugation.
This reagent functions as a hydrophobic, primary alkyl iodide electrophile . Unlike highly reactive maleimides or alpha-haloacetamides (e.g., Iodoacetamide), the iodomethyl group on a cyclohexane ring exhibits "sluggish"
Technical Support Center: Optimizing Alkylation
The pH Specificity Matrix
User Question: What is the optimal pH for labeling Cysteine without affecting Lysine?
Technical Answer: For this specific reagent, the optimal window is pH 8.0 – 8.3 .
-
The Mechanism: The reaction proceeds via nucleophilic substitution (
). The iodine is the leaving group, displaced by a nucleophile on the protein. -
The Cysteine Factor (
): You need the Cysteine thiol (-SH) to be deprotonated to the thiolate anion (-S⁻) to act as a nucleophile. Below pH 7.0, the reaction will be negligible due to the low electrophilicity of the unactivated alkyl iodide. -
The Lysine Factor (
): At pH > 9.0, surface Lysine residues ( -amino groups) become significantly deprotonated and will compete for the alkyl iodide, leading to heterogeneous, multi-site labeling.
Summary Table: pH Impact on Reactivity
| pH Range | Cysteine State | Lysine State | Reaction Outcome |
| < 7.0 | Protonated (-SH) | Protonated (-NH₃⁺) | No Reaction. Nucleophile is inactive. |
| 7.5 - 8.5 | Mixed (-SH / -S⁻) | Protonated (-NH₃⁺) | Target Specificity. Optimal window for Cys-selective labeling. |
| > 9.0 | Deprotonated (-S⁻) | Deprotonating (-NH₂) | Loss of Specificity. Lysine alkylation occurs; risk of reagent hydrolysis. |
Visualizing the Reaction Pathway
The following diagram illustrates the competitive landscape between desired Cysteine labeling and off-target Lysine modification, regulated by pH.
Caption: Reaction pathway logic showing how pH dictates the nucleophilic state of protein residues, determining yield and specificity.
Troubleshooting Guide (FAQ)
Q1: I am running the reaction at pH 7.2 (PBS), but I see very low conjugation yields. Why? A: Unlike iodoacetamide, which reacts readily at pH 7.2, the iodomethyl group is an unactivated alkyl halide. It lacks an adjacent carbonyl group to stabilize the transition state. Consequently, it requires a higher concentration of the thiolate anion to drive the reaction.
-
Fix: Increase pH to 8.0 - 8.3 using HEPES or Borate buffer. Do not go higher than 8.5 to protect Lysines.
Q2: The reagent precipitates immediately upon addition to the protein buffer. A: The cyclohexane ring and tert-butyl carbamate (Boc) group make this molecule highly hydrophobic.
-
Fix: Dissolve the reagent in DMSO or DMF first. Add this stock dropwise to the protein solution while vortexing. Ensure the final organic solvent concentration is 5-10% (v/v) . Most proteins tolerate this, but the reagent requires it to remain in solution.
Q3: Can I use Tris buffer? A: Avoid Tris if possible. While the steric bulk of Tris usually prevents it from reacting with alkyl iodides, Tris is a primary amine and can theoretically act as a nucleophile at high pH/concentrations.
-
Fix: Use HEPES or Phosphate buffers to eliminate any risk of buffer interference.
Q4: Will the Boc-protecting group survive the reaction? A: Yes. The Boc (tert-butyloxycarbonyl) group is acid-labile but stable under basic conditions. It will remain intact during the conjugation (pH 8.0).
-
Note: If you need to expose the amine on the cyclohexane ring after conjugation, you must perform a subsequent deprotection step (e.g., mild acid treatment), but be warned: Thioether bonds can be sensitive to oxidation , so avoid harsh oxidizing acids.
Recommended Protocol: Cysteine-Selective Alkylation
Reagents:
-
Protein Stock: 50–100 µM in reaction buffer.
-
Reaction Buffer: 100 mM HEPES, 1 mM EDTA, pH 8.3. (EDTA prevents metal-catalyzed oxidation of thiols).
-
Reagent Stock: 50 mM Tert-butyl 4-(iodomethyl)cyclohexylcarbamate in anhydrous DMSO.
Workflow:
-
Reduction (Optional but Recommended): If the protein cysteines are oxidized (disulfides), treat with 2-5 equivalents of TCEP for 30 mins. Note: TCEP does not need to be removed before adding the alkyl iodide, unlike DTT.
-
Reagent Addition: Add the Reagent Stock to the protein solution to achieve a 10-20 molar excess over the target cysteines.
-
Critical: Final DMSO concentration should be ~5-10%.
-
-
Incubation: Incubate at Room Temperature (25°C) for 4–12 hours .
-
Why so long? Primary alkyl iodides react slower than maleimides.
-
Protection: Keep in the dark (iodides are light-sensitive).
-
-
Quenching: Add excess DTT or Mercaptoethanol to consume unreacted alkyl iodide.
-
Purification: Remove excess reagent and organic solvent via Desalting Column (e.g., Zeba Spin) or Dialysis.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing common issues during alkylation with hydrophobic alkyl iodides.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The foundational text on protein modification chemistry, specifically Chapter 2 on Functional Targets).
-
Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 4(5), 630-640. (Review of cysteine alkylation kinetics and selectivity).
-
Dahl, K. H., & McKinley-McKee, J. S. (1981). "The reactivity of affinity labels: A kinetic study of the reaction of alkyl halides with thiolate anions." Bioorganic Chemistry, 10(3), 329-341.[1] (Fundamental kinetic data comparing alkyl halides vs. haloacetamides).
-
PubChem. (n.d.). Tert-butyl N-[4-(iodomethyl)cyclohexyl]carbamate Compound Summary. (Chemical structure and physical property verification).
Sources
Comparative Guide: NMR Analysis of tert-Butyl 4-(iodomethyl)cyclohexylcarbamate and Derivatives
Executive Summary
Molecule: tert-Butyl 4-(iodomethyl)cyclohexylcarbamate Primary Application: Intermediate in medicinal chemistry (linker synthesis, PROTACs).[1][2] Critical Challenge: Stereochemical assignment (cis vs. trans) and leaving group verification.
This guide provides a technical comparison of the NMR spectral features of tert-butyl 4-(iodomethyl)cyclohexylcarbamate against its synthetic precursors (alcohols) and functional alternatives (bromides, tosylates).[1][2] It focuses on the distinction between cis and trans isomers , a critical quality attribute in drug development, using coupling constant analysis (
Part 1: Structural Analysis & Stereochemistry
The cyclohexane ring is not planar; it exists primarily in chair conformations. For 1,4-disubstituted cyclohexanes, the relative orientation of the substituents (axial vs. equatorial) dictates thermodynamic stability and NMR behavior.
The Isomerism Challenge
-
Trans-isomer: Both substituents (the bulky Boc-amino group and the iodomethyl group) can adopt the diequatorial (
) conformation.[1][2] This is the thermodynamically preferred state ( ) due to the minimization of 1,3-diaxial interactions. -
Cis-isomer: One substituent must be axial while the other is equatorial (
).[1][3] This conformer is higher in energy and often results from kinetic control during synthesis.
Visualization: Conformational Landscape
The following diagram illustrates the chair conformations. Note that in the trans isomer, the protons at C1 and C4 are axial , which is the key to NMR differentiation.
Caption: Conformational analysis showing the relationship between thermodynamic stability and NMR coupling patterns.
Part 2: Comparative Analysis of Derivatives
In synthetic workflows, the iodide is often generated from an alcohol via a sulfonate (Tosylate/Mesylate) or directly via Appel reaction. Distinguishing the final product from these intermediates is crucial.
Chemical Shift Comparison ( NMR)
The methylene protons adjacent to the functional group (
| Derivative | Functional Group ( | Multiplicity | Key Identification Feature | |
| Target Product | Iodide ( | 3.10 – 3.25 | Doublet | Shielded relative to Br/OTs (Heavy Atom Effect). |
| Alternative | Bromide ( | 3.30 – 3.45 | Doublet | Slightly downfield of Iodide.[1][2] |
| Intermediate | Tosylate ( | 3.80 – 3.95 | Doublet | Distinct aromatic region signals (7.3-7.8 ppm).[1][2] |
| Precursor | Alcohol ( | 3.40 – 3.55 | Doublet | Broad exchangeable -OH singlet; shift varies with conc.[1][2] |
Performance Considerations
-
Reactivity: The iodide is the superior electrophile for
reactions (e.g., alkylation of heterocycles) compared to the bromide or tosylate, due to the weak C-I bond and the stability of the iodide leaving group. -
Stability: The iodide is light-sensitive. NMR samples should be prepared fresh and stored in amber tubes to prevent liberation of
, which broadens peaks.
Part 3: Detailed NMR Interpretation Protocol
Distinguishing Cis vs. Trans (The Methine Protons)
The most definitive method to assign stereochemistry in 1,4-disubstituted cyclohexanes is analyzing the methine protons (
The "Trans" Signature (Diequatorial):
-
Geometry: Protons
and are axial . -
Coupling: They experience two large trans-diaxial couplings (
) and two smaller axial-equatorial couplings ( ).[1][2] -
Appearance: The signal appears as a wide triplet of triplets (tt) (or broad quintet-like structure).[1][2] The width at half-height (
) is typically .[1][2]
The "Cis" Signature (Axial/Equatorial):
-
Geometry: One proton is axial, the other is equatorial.[4][5]
-
Coupling: The equatorial proton lacks the large diaxial coupling. It only shows small
and couplings.[2] -
Appearance: The signal appears as a narrow multiplet or broad singlet.
is typically .[1][2]
The Iodomethyl Group ( )[1][2]
-
Shift:
. -
Splitting: Appears as a doublet (
) due to coupling with the single neighbor .[1][2] -
Diagnostic Check: If this peak is a triplet, you likely have the unreacted alcohol or a side product.
The Carbamate (NH-Boc)[2]
Part 4: Experimental Protocols
Protocol A: Synthesis & Purification for Analysis
To ensure high-quality NMR data, the iodide must be free of paramagnetic impurities (
-
Reaction: Treat tert-butyl 4-(hydroxymethyl)cyclohexylcarbamate with Iodine, Triphenylphosphine, and Imidazole in DCM (Appel Reaction) at 0°C.
-
Quench: Wash with saturated
(sodium thiosulfate).[1][2] Crucial Step: This removes free iodine (purple/brown color) which causes line broadening in NMR.[1][2] -
Extraction: Extract with DCM, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). Iodides are non-polar; they elute significantly faster than the alcohol precursor.
Protocol B: NMR Sample Preparation
-
Solvent: Use
(Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive (Boc groups are generally stable, but iodides can degrade).[1][2] -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Acquisition:
Analytical Workflow Diagram
Caption: Step-by-step logic for validating the synthesis and stereochemistry via NMR.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[2] (Foundational text on cyclohexane conformational analysis and
-coupling). - Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Source for chemical shift tables of alkyl halides).
-
Wiberg, K. B., et al. (1996). Substituent Effects on Chemical Shifts in Cyclohexane Derivatives. Journal of Organic Chemistry, 61(13), 4272-4280.[2] Link[2]
- Carreira, E. M., et al. (2010). Synthesis of Functionalized Spiro[3.3]heptanes. Journal of the American Chemical Society.
Sources
In Vitro Stability Assay of ADCs: The Tert-butyl 4-(iodomethyl)cyclohexylcarbamate Linker System
Executive Summary
The stability of the linker-payload connection is the single most critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index.[1] While maleimide-based conjugations have been the industry workhorse, they suffer from inherent instability via the retro-Michael pathway, leading to premature payload loss and off-target toxicity.[1][2][3]
This guide details the evaluation of ADCs synthesized using Tert-butyl 4-(iodomethyl)cyclohexylcarbamate derivatives. Unlike maleimides, this chemistry utilizes an alkyl iodide warhead to form a chemically irreversible thioether bond with antibody cysteines. The resulting conjugate exhibits superior stability in plasma and high-glutathione environments. This document provides the rationale, comparative analysis, and step-by-step protocols for validating this stability in vitro.
The Chemistry of Stability: Thioether vs. Thiosuccinimide
To understand the assay design, one must understand the failure mode of the alternative.
-
The Standard (Maleimide): Reacts with thiols to form a thiosuccinimide ring.[3] This reaction is reversible. In circulation, albumin (which has a free cysteine, Cys34) acts as a "thiol sink," driving the retro-Michael reaction and transferring the drug from the antibody to albumin.
-
The Solution (Iodomethyl-Cyclohexyl): The Tert-butyl 4-(iodomethyl)cyclohexylcarbamate precursor generates a linker that reacts via nucleophilic substitution (
). The iodine is a leaving group, and the antibody thiol forms a direct Carbon-Sulfur (thioether) bond. This bond is not susceptible to retro-Michael elimination.
Mechanism of Action & Stability
Figure 1: Mechanistic comparison of linker stability. The iodomethyl linker prevents the retro-Michael pathway responsible for payload loss in maleimide ADCs.
Comparative Performance Analysis
The following table contrasts the expected performance of the Iodomethyl-Cyclohexyl linker against industry standards.
| Feature | Maleimide (Standard) | Val-Cit-PABC (Enzymatic) | Iodomethyl-Cyclohexyl (Thioether) |
| Conjugation Chemistry | Michael Addition | Peptide Cleavage (Linker) | Alkylation ( |
| Bond Type | Thiosuccinimide | Amide (cleavable site) | Thioether (C-S) |
| Plasma Stability ( | Moderate (Exchange risk) | High (if attachment is stable) | Ultra-High |
| Retro-Michael Risk | High | High (if attached via Mal) | None |
| GSH Exchange | Sensitive | Sensitive | Resistant |
| Primary Failure Mode | Deconjugation to Albumin | Premature enzyme cleavage | Aggregation (if hydrophobic) |
Experimental Protocols
Protocol A: Plasma Stability (The Physiological Standard)
Objective: Quantify the Drug-to-Antibody Ratio (DAR) retention over 7 days in human and mouse plasma.[4]
Materials:
-
Pooled Human Plasma (Li-Heparin) & Mouse Plasma (Balb/c).
-
Protein A/G Magnetic Beads.
-
LC-MS grade Acetonitrile and Formic Acid.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Workflow:
-
Preparation: Spike the ADC (starting concentration ~1 mg/mL) into plasma to a final concentration of 50-100 µg/mL.
-
Control: Spike ADC into PBS/BSA buffer.
-
-
Incubation: Aliquot into sterile tubes. Incubate at 37°C in a humidified incubator.
-
Sampling: Harvest aliquots at T=0, 24h, 48h, 96h, and 168h (7 days).
-
Purification (Critical Step):
-
Analysis (LC-MS):
-
Elute ADC from beads.
-
Deglycosylate (PNGase F) to simplify spectra.
-
Perform Intact Mass Analysis.[4]
-
Calculation: Calculate Average DAR at each time point.
-
Success Criteria:
-
Maleimide Control: Expect ~15-30% loss of DAR over 7 days (due to exchange).
-
Iodomethyl Linker: Expect <5% loss of DAR over 7 days.
Protocol B: Glutathione (GSH) Challenge (The Chemical Stress Test)
Objective: Simulate the reducing environment of the cytoplasm and the "thiol sink" effect of blood without enzymatic interference.
Rationale: Intracellular GSH concentrations are high (1-10 mM). While blood GSH is low, the cumulative exposure over days is significant. This assay accelerates the "thiol exchange" process.
Workflow:
Figure 2: Glutathione Challenge Workflow. HIC-HPLC is preferred here as it separates species by DAR (0, 2, 4, 6, 8) without needing mass spec.
Detailed Steps:
-
Reaction Mix: Combine ADC (10 µM) with Glutathione (1 mM) in PBS (pH 7.4).
-
Negative Control: ADC in PBS only.
-
Positive Control: Maleimide-linked ADC + GSH.
-
-
Incubation: 37°C for 24 hours.
-
Analysis (HIC-HPLC):
-
Inject directly onto a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5M Ammonium Sulfate, 50mM Phosphate, pH 7.0.
-
Mobile Phase B: 20% Isopropanol, 50mM Phosphate, pH 7.0.
-
Gradient: 0% B to 100% B over 15 mins.
-
-
Interpretation:
-
Watch for the disappearance of high-DAR peaks (e.g., DAR4) and the appearance of DAR0 (naked antibody).
-
Iodomethyl Result: The chromatogram should remain identical to the T=0 control.
-
Data Interpretation & Troubleshooting
| Observation | Likely Cause | Corrective Action |
| Rapid DAR loss in Human Plasma | Linker instability or Enzymatic cleavage | Check linker type. If Iodomethyl, suspect protease activity on the peptide spacer (if present), not the thioether bond. |
| Rapid DAR loss in Mouse Plasma | Carboxylesterase activity | Mouse plasma has high esterase activity. If your payload has an ester bond, it may be cleaved here (false positive for linker instability). Use esterase inhibitors. |
| Precipitation during conjugation | Hydrophobicity | The cyclohexyl ring adds hydrophobicity. Ensure <10% organic solvent (DMSO/DMA) is maintained and consider PEG spacers. |
Conclusion
The Tert-butyl 4-(iodomethyl)cyclohexylcarbamate linker system represents a "Gold Standard" for non-cleavable or enzymatically cleavable ADCs where the antibody-linker attachment must remain pristine. By forming a thioether bond via alkylation, it eliminates the retro-Michael liability associated with maleimides.
For the drug developer, switching to this chemistry requires validation.[1] The Plasma Stability and GSH Challenge assays described above are the definitive methods to prove this superior stability, providing the data necessary to de-risk the asset before in vivo efficacy studies.
References
-
Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184–189. Link
- Key Finding: Establishes the instability of maleimide linkers and the impact of conjug
-
Alley, S. C., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry, 19(3), 759–765. Link
- Key Finding: Demonstrates that thioether linkers (via haloacetamides, mechanistically similar to iodomethyl) have superior plasma stability compared to maleimides.
-
Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, pharmacokinetics, and efficacy." Bioconjugate Chemistry, 25(10), 1871–1880. Link
- Key Finding: Discusses the retro-Michael elimination mechanism and strategies to stabilize the ring, providing context for why non-succinimide linkers are valuable.
-
Strop, P., et al. (2013). "Location matters: site of conjugation modulates stability and pharmacokinetics of antibody drug conjugates." Chemistry & Biology, 20(2), 161-167. Link
- Key Finding: Further validation of the correlation between linker chemistry/site and in vivo stability.
Sources
A Senior Application Scientist's Guide to Conformational Analysis of Proteins after Modification with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
In the dynamic landscape of drug discovery and development, the precise understanding of protein structure and function is paramount. Chemical modification of proteins is a powerful tool to probe their biological roles, enhance their therapeutic properties, or create novel functionalities. However, the introduction of any exogenous molecule can induce conformational changes, which may alter a protein's activity, stability, and immunogenicity. This guide provides a comprehensive comparison of key analytical techniques for characterizing the conformational landscape of proteins following modification with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate, a bifunctional linker containing a reactive iodomethyl group and a bulky, protected amine.
The choice of Tert-butyl 4-(iodomethyl)cyclohexylcarbamate as a modifying agent presents unique challenges and opportunities. Its iodo-group readily reacts with nucleophilic residues such as cysteine and histidine, forming a stable covalent bond.[1][2] The bulky and relatively non-polar tert-butylcyclohexylcarbamate moiety can significantly perturb the local and global conformation of the target protein. Understanding these structural rearrangements is critical for predicting the functional consequences of the modification. This guide will delve into the practical application and comparative strengths of Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for this purpose.
The Modifier: Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is an alkylating agent that covalently attaches a bulky hydrophobic group to proteins.[3][4] The primary reaction site is typically the thiol group of cysteine residues due to their high nucleophilicity, forming a stable thioether bond.[1] Other nucleophilic residues like histidine can also be targeted under specific conditions. The modification introduces a significant steric and hydrophobic perturbation, which can lead to localized or global conformational changes.[1]
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary and Tertiary Structure
Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique that provides information about the secondary and tertiary structure of proteins in solution.[5][6] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins.[6]
Causality Behind Experimental Choices
CD is an excellent initial screening tool to assess whether the modification with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate has induced any gross conformational changes. Far-UV CD (190-250 nm) is sensitive to changes in the protein backbone conformation and can provide an estimate of the relative proportions of secondary structure elements (α-helix, β-sheet, random coil).[7][8] Near-UV CD (250-350 nm) probes the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds, offering insights into the protein's tertiary structure.[7]
Self-Validating Protocol: CD Analysis of a Modified Protein
Objective: To assess changes in the secondary and tertiary structure of a protein upon modification with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate.
Materials:
-
Unmodified protein solution (0.1-1 mg/mL in a suitable buffer, e.g., 10 mM phosphate buffer, pH 7.4)
-
Modified protein solution (at the same concentration as the unmodified protein)
-
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Quenching reagent (e.g., dithiothreitol, DTT)
-
CD-compatible cuvettes (path lengths of 0.1 cm for far-UV and 1 cm for near-UV)
-
Circular Dichroism Spectropolarimeter
Workflow:
Caption: Workflow for CD Spectroscopic Analysis of a Modified Protein.
Step-by-Step Methodology:
-
Protein Modification:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of Tert-butyl 4-(iodomethyl)cyclohexylcarbamate (dissolved in a minimal amount of a compatible organic solvent like DMSO).
-
Incubate the reaction at room temperature for 2 hours with gentle agitation.
-
Quench the reaction by adding DTT to a final concentration of 10 mM.
-
Purify the modified protein using a suitable chromatography method (e.g., size-exclusion or ion-exchange) to remove excess reagent and unreacted protein.
-
-
Sample Preparation for CD:
-
Determine the concentration of the unmodified and modified protein solutions accurately (e.g., using a BCA assay or UV absorbance at 280 nm).
-
Dilute the samples to the desired concentration in a CD-compatible buffer (low in chloride ions and absorbing components in the far-UV region).
-
-
CD Data Acquisition:
-
Record the far-UV CD spectra from 250 nm to 190 nm using a 0.1 cm path length cuvette.
-
Record the near-UV CD spectra from 350 nm to 250 nm using a 1 cm path length cuvette.
-
For each sample, acquire at least three scans and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the protein spectra.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Use deconvolution algorithms (e.g., K2D3, BeStSel) to estimate the secondary structure content from the far-UV spectra.
-
Compare the near-UV spectra of the unmodified and modified proteins to identify changes in the tertiary structure.
-
Data Presentation: Comparative CD Analysis
| Parameter | Unmodified Protein | Modified Protein | Interpretation |
| Far-UV λmin (nm) | 208, 222 (typical for α-helix) | 215 (typical for β-sheet) | Significant change in secondary structure from α-helical to more β-sheet content. |
| α-Helix Content (%) | 65 | 30 | Loss of helical structure. |
| β-Sheet Content (%) | 10 | 45 | Gain of sheet structure. |
| Near-UV Signal Intensity | Strong signal at 280 nm | Quenched or shifted signal | Alteration in the environment of aromatic residues, suggesting tertiary structure rearrangement. |
Expertise & Experience: A significant shift in the far-UV spectrum, as shown in the table, would strongly suggest that the bulky Tert-butyl 4-(iodomethyl)cyclohexylcarbamate modification has induced a substantial conformational change, potentially leading to partial unfolding or refolding into a different secondary structure. The change in the near-UV spectrum corroborates a change in the tertiary structure, likely due to the repositioning of aromatic residues to accommodate the hydrophobic modifier.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights in Solution
NMR spectroscopy is a powerful technique that provides information about the structure, dynamics, and interactions of proteins at atomic resolution in solution.[9][10][11]
Causality Behind Experimental Choices
While CD spectroscopy gives a global overview, NMR can pinpoint the specific residues affected by the modification.[12][13] Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is particularly useful.[11] Each peak in an HSQC spectrum corresponds to a specific amide proton and its directly bonded nitrogen atom in the protein backbone. Changes in the chemical environment of a residue due to the modification will result in a shift of its corresponding peak (a chemical shift perturbation, CSP).
Self-Validating Protocol: NMR Analysis of a Modified Protein
Objective: To identify the specific residues and regions of the protein affected by modification with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate.
Materials:
-
¹⁵N-isotopically labeled unmodified protein (0.1-1 mM in a suitable NMR buffer, e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O)
-
¹⁵N-isotopically labeled modified protein (at the same concentration)
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
Workflow:
Caption: Workflow for NMR Spectroscopic Analysis of a Modified Protein.
Step-by-Step Methodology:
-
Protein Expression and Labeling:
-
Express the protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling.
-
Purify the ¹⁵N-labeled protein.
-
-
Protein Modification:
-
Modify a portion of the ¹⁵N-labeled protein with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate as described in the CD protocol.
-
-
NMR Sample Preparation:
-
Exchange both the unmodified and modified proteins into an NMR-compatible buffer.
-
Concentrate the samples to 0.1-1 mM.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for both the unmodified and modified protein samples under identical experimental conditions (temperature, buffer, etc.).
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).
-
Overlay the HSQC spectra of the unmodified and modified proteins.
-
Identify peaks that have shifted or disappeared in the spectrum of the modified protein.
-
Map these chemical shift perturbations onto the known structure or sequence of the protein.
-
Data Presentation: Comparative NMR Analysis
| Residue Number | Unmodified ¹H (ppm) | Unmodified ¹⁵N (ppm) | Modified ¹H (ppm) | Modified ¹⁵N (ppm) | Chemical Shift Perturbation (Δδ) | Location in Structure |
| Cys54 (Modification Site) | 8.21 | 118.5 | Peak disappeared | Peak disappeared | N/A | Surface-exposed loop |
| Gly55 | 8.54 | 109.2 | 8.65 | 110.1 | 0.23 | Adjacent to Cys54 |
| Val78 | 7.98 | 122.3 | 8.12 | 122.5 | 0.15 | Hydrophobic core, distant from Cys54 |
| Ser102 | 8.33 | 115.6 | 8.33 | 115.6 | 0.00 | Distant, solvent-exposed |
Expertise & Experience: The disappearance of the peak for Cys54 confirms it as the site of modification. Significant CSPs for residues immediately adjacent to the modification site (e.g., Gly55) are expected. More interestingly, CSPs for residues distant in sequence but potentially close in 3D space (e.g., Val78) indicate a long-range conformational change transmitted through the protein structure. The absence of a CSP for a distant, solvent-exposed residue like Ser102 serves as a negative control, confirming the specificity of the observed changes.
Mass Spectrometry (MS): Probing Solvent Accessibility and Dynamics
Mass spectrometry has emerged as a versatile tool for studying protein conformation and dynamics.[14][15] Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Limited Proteolysis-Coupled Mass Spectrometry (LiP-MS) are particularly powerful.[15][16][17]
Causality Behind Experimental Choices
HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium from the solvent.[15] Regions of the protein that are protected from the solvent (e.g., in the hydrophobic core or involved in hydrogen bonding) will exchange more slowly. Changes in conformation upon modification can alter the solvent accessibility of different regions, which can be detected by HDX-MS.[14] LiP-MS identifies regions of a protein that are susceptible to proteolysis.[16] Conformational changes can expose or shield protease cleavage sites, leading to different peptide fragments upon limited digestion.[17]
Self-Validating Protocol: HDX-MS Analysis of a Modified Protein
Objective: To map changes in solvent accessibility and dynamics of a protein upon modification.
Materials:
-
Unmodified and modified protein solutions
-
Deuterated buffer (e.g., 10 mM phosphate in D₂O, pD 7.4)
-
Quench buffer (e.g., 0.1 M phosphate, 0.5 M TCEP, pH 2.5)
-
Protease column (e.g., pepsin)
-
LC-MS system
Workflow:
Caption: Workflow for HDX-MS Analysis of a Modified Protein.
Step-by-Step Methodology:
-
Deuterium Labeling:
-
Incubate the unmodified and modified proteins in a D₂O-based buffer for various time points (e.g., 10s, 1 min, 10 min, 1h).
-
-
Quenching and Digestion:
-
Quench the exchange reaction by adding a cold, acidic quench buffer.
-
Immediately inject the quenched sample onto an online pepsin column for digestion at low temperature.
-
-
LC-MS Analysis:
-
Separate the resulting peptides by reverse-phase chromatography.
-
Analyze the peptides by mass spectrometry to determine their mass, which will have increased due to deuterium incorporation.
-
-
Data Analysis:
-
Identify the peptides and calculate the level of deuterium uptake for each peptide at each time point.
-
Compare the deuterium uptake profiles of the unmodified and modified proteins.
-
Data Presentation: Comparative HDX-MS Analysis
| Peptide Sequence | Residues | Unmodified Deuterium Uptake (Da at 1 min) | Modified Deuterium Uptake (Da at 1 min) | Interpretation |
| FVEGLK | 23-28 | 2.5 | 4.8 | Increased solvent accessibility in the modified protein. |
| YCIVTQ | 51-56 | 1.2 | 1.1 | No significant change in this region (C is the modified cysteine). |
| WLLGCA | 88-93 | 4.1 | 1.5 | Decreased solvent accessibility, suggesting this region becomes more buried upon modification. |
Expertise & Experience: An increase in deuterium uptake (Peptide FVEGLK) indicates that this region has become more flexible or solvent-exposed after modification. Conversely, a decrease in uptake (Peptide WLLGCA) suggests that this region has become more structured or buried, possibly due to the hydrophobic nature of the modifying group inducing a conformational rearrangement that shields this peptide from the solvent. The lack of change around the modification site itself might indicate that this region was already relatively protected.
X-ray Crystallography: The High-Resolution Snapshot
X-ray crystallography provides a static, high-resolution three-dimensional structure of a protein.[18][19] It is the gold standard for visualizing the precise atomic interactions between the modifying agent and the protein, as well as any resulting conformational changes.[20][21]
Causality Behind Experimental Choices
To definitively understand the structural basis of any functional changes observed after modification, a high-resolution crystal structure is invaluable. It can reveal the exact orientation of the Tert-butyl 4-(iodomethyl)cyclohexylcarbamate moiety and how the surrounding protein residues have rearranged to accommodate it. However, obtaining well-diffracting crystals of both the unmodified and modified protein can be a significant bottleneck.[22]
Self-Validating Protocol: X-ray Crystallography of a Modified Protein
Objective: To determine the high-resolution three-dimensional structure of the modified protein and compare it to the unmodified structure.
Materials:
-
Highly pure and concentrated solutions of unmodified and modified protein (>5 mg/mL)
-
Crystallization screens and reagents
-
X-ray diffraction equipment (in-house or at a synchrotron facility)
Workflow:
Caption: Workflow for X-ray Crystallographic Analysis of a Modified Protein.
Step-by-Step Methodology:
-
Crystallization:
-
Screen a wide range of crystallization conditions for both the unmodified and modified proteins using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that yield diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data.
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement if a homologous structure is available.
-
-
Model Building and Refinement:
-
Build an atomic model into the electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
-
Analysis and Comparison:
-
Validate the final structure.
-
Superimpose the structures of the unmodified and modified proteins to identify conformational changes.
-
Data Presentation: Comparative Crystallographic Analysis
| Feature | Unmodified Protein Structure | Modified Protein Structure | Interpretation |
| Resolution (Å) | 1.8 | 2.1 | High-resolution data obtained for both. |
| Overall RMSD (Cα atoms) | N/A | 1.5 Å | Significant global conformational change. |
| Side Chain Conformation of Cys54 | Thiol group solvent-exposed. | Thioether bond formed with the modifier. The bulky group is accommodated in a hydrophobic pocket. | Confirms the site and mode of modification. |
| Loop 70-80 Conformation | Ordered and forms part of the active site. | Disordered and shifted away from the active site. | The modification induces a significant local rearrangement that could impact function. |
Expertise & Experience: A high overall RMSD between the Cα atoms of the two structures provides quantitative evidence for a global conformational change. The detailed view of the modification site and the surrounding residues can explain the observations from other techniques. For instance, the disordering of a loop could explain the increased deuterium uptake observed in HDX-MS and could have direct implications for the protein's biological activity.
Comparative Summary and Recommendations
| Technique | Information Provided | Resolution | Throughput | Major Advantages | Major Limitations |
| Circular Dichroism | Secondary and tertiary structure | Low (global) | High | Rapid, low sample consumption, good for initial screening.[5][23] | Provides global information, not site-specific. |
| NMR Spectroscopy | Atomic-level structure and dynamics in solution | High (atomic) | Low | Site-specific information, can study dynamics.[9][10] | Requires isotopically labeled protein, limited to smaller proteins (<40 kDa).[24] |
| Mass Spectrometry | Solvent accessibility, dynamics, modification site | Medium (peptide level) | Medium-High | High sensitivity, applicable to large proteins and complex mixtures.[14][24] | Provides indirect structural information. |
| X-ray Crystallography | High-resolution 3D structure | High (atomic) | Low | Provides a detailed atomic picture.[18][21] | Requires well-diffracting crystals, which can be a major bottleneck.[22] |
Authoritative Recommendation:
For a comprehensive conformational analysis of a protein modified with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate, a multi-pronged approach is recommended.
-
Start with Circular Dichroism as a rapid and cost-effective method to determine if any significant secondary or tertiary structural changes have occurred.
-
If changes are observed, proceed with NMR Spectroscopy (if the protein is of a suitable size and isotopic labeling is feasible) to pinpoint the specific residues affected by the modification.
-
Concurrently, Mass Spectrometry (HDX-MS or LiP-MS) should be employed to map changes in solvent accessibility and dynamics, which is particularly useful for larger proteins where NMR is challenging.
-
Finally, X-ray Crystallography should be pursued to obtain a high-resolution atomic picture of the modified protein. This will provide the ultimate structural validation and a framework for understanding any observed functional changes.
By integrating the data from these complementary techniques, researchers can build a comprehensive and validated model of the conformational changes induced by modification with Tert-butyl 4-(iodomethyl)cyclohexylcarbamate, enabling a deeper understanding of its impact on protein function and paving the way for more rational drug design and development.
References
-
MtoZ Biolabs. (n.d.). Can Mass Spectrometry Determine Protein Structure. Retrieved from [Link]
- Piazza, I., et al. (2017). Measuring protein structural changes on a proteome-wide scale using limited proteolysis-coupled mass spectrometry.
- Campbell, I. D., & Dobson, C. M. (1979). The study of conformational states of proteins by nuclear magnetic resonance. Methods of Biochemical Analysis, 25, 1-133.
- Hu, Y., et al. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(5), 1866–1879.
-
Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of proteins. Retrieved from [Link]
-
AZoLifeSciences. (2024, January 26). What Can NMR Spectroscopy Reveal About Protein Structures? Retrieved from [Link]
-
CEA. (2007). NMR for protein analysis. Retrieved from [Link]
- Zaia, J. (2013). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. In Mass Spectrometry in Mass Spectrometry-Based Proteomics (pp. 239-266). Humana Press.
- Nitao, L. K., et al. (2006). Conformational Changes in Protein Loops and Helices Induced by Post-Translational Phosphorylation.
- Eryilmaz, E., et al. (2021). Protein Chemistry Combined with Mass Spectrometry for Protein Structure Determination. Chemical Reviews, 122(8), 7547-7608.
-
Bitesize Bio. (2025, July 8). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Retrieved from [Link]
- Kadek, A., et al. (2023). Protein structure prediction with mass spectrometry data. Biophysical Journal, 122(8), 1405-1417.
-
CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides. Retrieved from [Link]
-
JoVE. (n.d.). Protein Structure Validation and Analysis with X-Ray Crystallography. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Conformational Analysis of Proteins. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Application of Protein Circular Dichroism. Retrieved from [Link]
- Timpani, C. A., et al. (2015). Alkylating agent induced NRF2 blocks endoplasmic reticulum stress-mediated apoptosis via control of glutathione pools and protein thiol homeostasis. Oncotarget, 6(32), 32775-32790.
-
Encyclopedia.pub. (2024, January 19). The DNA Alkyltransferase Family of DNA Repair Proteins. Retrieved from [Link]
- Rodger, A. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 52-56.
-
Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). X-Ray Crystallography to Determine Protein Structure. Retrieved from [Link]
- Wlodawer, A., & Dauter, Z. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Molecular Science, 4(4), 548-566.
-
Wikipedia. (2023). X-ray crystallography. Retrieved from [Link]
-
Wikipedia. (2023). Conformational change. Retrieved from [Link]
- Walker, J. M. (Ed.). (1994). The Protein Protocols Handbook. Humana Press.
-
Khan Academy. (n.d.). Protein modifications. Retrieved from [Link]
- van der Meer, J. Y., et al. (2023). Precise and Controlled Modification of Proteins using Multifunctional Chemical Constructs. ChemBioChem, 24(15), e202300187.
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. tert-Butyl (4-iodobutyl)carbamate, 262278-40-0 | BroadPharm [broadpharm.com]
- 4. tert-Butyl (6-iodohexyl)carbamate, 172846-36-5 | BroadPharm [broadpharm.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Circular Dichroism (CD) Spectroscopy Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Application of Protein Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
- 9. The study of conformational states of proteins by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 12. azolifesciences.com [azolifesciences.com]
- 13. cea.fr [cea.fr]
- 14. Can Mass Spectrometry Determine Protein Structure | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thewittysquare.eu [thewittysquare.eu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 19. X-Ray Crystallography to Determine Protein Structure | MtoZ Biolabs [mtoz-biolabs.com]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 23. portlandpress.com [portlandpress.com]
- 24. Protein structure prediction with mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
Handling Protocols for Alkylating Intermediates: Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
Executive Summary & Hazard Logic
Treat this compound as a potential carcinogen and potent alkylating agent.
While specific toxicological data for tert-butyl 4-(iodomethyl)cyclohexylcarbamate may be sparse in public registries, its structure dictates its hazard profile. It contains a primary alkyl iodide moiety. In medicinal chemistry, alkyl iodides are valued for their high reactivity in nucleophilic substitutions (
The Safety Paradox: Researchers often underestimate solid alkyl iodides compared to volatile liquids like methyl iodide. However, solids can generate invisible micro-aerosols during weighing, and once in solution (e.g., DMSO/DMF), they can penetrate standard nitrile gloves rapidly.
Core Directive: All handling must prevent inhalation of dust and dermal absorption of solutions.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound.
A. Hand Protection: The "Double-Glove" Protocol
Standard nitrile gloves offer insufficient protection against alkyl iodides in organic solvents. Iodides can permeate nitrile in minutes.
| Layer | Material | Specification | Scientific Rationale |
| Inner (Barrier) | Laminate Film (e.g., Silver Shield™ / 4H®) | 2.7 mil minimum | Impermeable. Resists permeation of alkyl halides and carrier solvents (DCM, DMF) for >4 hours. |
| Outer (Dexterity) | Nitrile | 5-8 mil | Mechanical Protection. Protects the flimsy inner laminate glove from tears and provides grip. |
| Inspection | Visual Check | Pre-use inflation | Check for pinholes. Boc-protected amines are often sticky; do not reuse gloves if contaminated. |
B. Respiratory & Body Protection[1][2][3][4][5][6]
-
Engineering Control (Primary): All operations (weighing, solvation, reaction) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.
-
Respiratory (Secondary): If weighing outside a hood is unavoidable (strongly discouraged), use a P100/OV (Organic Vapor) respirator.
-
Eye/Face: Chemical splash goggles (ANSI Z87.1). Note: Safety glasses are insufficient if the compound is in solution.
-
Body: Flame-resistant lab coat (Nomex or treated cotton) buttoned to the neck.
Operational Workflow & Decision Logic
The following diagram outlines the critical decision points for handling this compound safely.
Figure 1: Operational decision tree emphasizing inspection for iodine degradation and spill response.
Detailed Technical Protocols
Phase 1: Storage & Inspection
-
Condition: Store at 2–8°C in the dark. Alkyl iodides are photosensitive.
-
The "Yellow" Warning: If the white solid turns yellow or brown, free iodine (
) has been liberated.-
Action: If using for sensitive catalysis, recrystallize or wash an ether solution of the compound with 10% aqueous sodium thiosulfate (
) to reduce back to iodide.
-
Phase 2: Weighing (The Static Hazard)
Boc-protected carbamates are notoriously prone to static charge, causing "fly-away" powder that can contaminate the balance area.
-
Setup: Place the balance inside the fume hood.
-
Static Control: Use an ionizing anti-static gun on the spatula and weighing boat before transfer.
-
Technique: Do not dump. Tap gently. If powder disperses, stop and wipe down the area with a wet tissue (solvent-dampened) immediately.
Phase 3: Reaction & Quenching
-
Solvent Choice: When dissolved in DMSO or DMF, the permeation rate through gloves increases. Maintain the Double-Glove rule.
-
Reaction Monitoring: Use TLC or LCMS. Treat all aliquots as potent alkylators.
-
Quenching: Upon reaction completion, treat the mixture with aqueous nucleophiles (e.g., amines, thiosulfate) to consume unreacted alkyl iodide before workup, if compatible with your product.
Phase 4: Waste Disposal[7]
-
Segregation: Dispose of as Halogenated Organic Waste .
-
Pre-treatment: If you have old/degraded stock, quench with Sodium Thiosulfate solution before placing it in the waste drum to prevent iodine vapor buildup in the waste container.
-
Labeling: Clearly tag waste as "Contains Alkyl Iodides – Potential Carcinogen."
Emergency Response (Self-Validating System)
Scenario: Skin Contact (Solution Phase)
-
Immediate Action: Do not wait for pain. Alkyl iodides can numb the skin initially.
-
Removal: Remove contaminated gloves immediately (peel from cuff, turning inside out).
-
Decontamination: Wash with soap and water for 15 minutes.[1][2] Avoid organic solvents (ethanol/acetone) as they may drive the chemical deeper into the dermis.
-
Reporting: Consult a physician. Show them the SDS for "Methyl Iodide" as a worst-case analog if the specific SDS is unavailable.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450: Occupational exposure to hazardous chemicals in laboratories.[Link]
-
PubChem. (n.d.). Compound Summary: Alkyl Iodides Toxicity Profile. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
